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  • Product: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid
  • CAS: 10242-13-4

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. This technical whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. This technical whitepaper provides an in-depth, field-proven framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid). By detailing the causality behind each experimental parameter—from thermodynamic crystal growth to cryogenic diffraction—this guide serves as an authoritative resource for structural chemists and drug development professionals.

Pharmacological Relevance & Structural Rationale

Coumarin-3-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid serves as a critical synthetic precursor for a wide array of bioactive molecules, including potent acetylcholinesterase (AChE) inhibitors utilized in neurodegenerative disease research[1]. Furthermore, these coumarin derivatives exhibit significant binding affinity toward metalloenzymes, acting as targeted carbonic anhydrase inhibitors[2].

Understanding the precise three-dimensional conformation of this molecule is essential. The planarity of the chromene ring, the orientation of the carboxylic acid moiety, and the resulting supramolecular hydrogen-bonding networks directly dictate the molecule's spatial geometry when interacting with enzymatic binding pockets.

Synthesis and High-Purity Crystallization Protocol

To obtain diffraction-quality single crystals, the chemical precursor must first be synthesized with high atom economy and subsequently crystallized under strict thermodynamic control.

Synthesis via Knoevenagel Condensation

The synthesis relies on a Knoevenagel condensation between 5-methylsalicylaldehyde and Meldrum's acid. This approach is preferred over traditional malonic acid routes due to milder reaction conditions and higher yields[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 5-methylsalicylaldehyde and 1.0 mmol of Meldrum's acid in 10 mL of absolute ethanol.

  • Catalytic Activation: Add 0.1 mmol of piperidine and 0.1 mmol of glacial acetic acid.

    • Causality: The piperidine/acetic acid system acts as a bifunctional catalyst. It forms a highly electrophilic iminium intermediate with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by the enolate of Meldrum's acid.

  • Reflux & Cyclization: Reflux the mixture at 78 °C under an argon atmosphere for 4 hours. The initial condensation is followed by an intramolecular cyclization and subsequent elimination of acetone and CO₂, driving the reaction to completion.

  • Isolation: Cool the mixture to 273 K. Filter the resulting precipitate and wash with cold ethanol to yield the crude compound.

Thermodynamic Single-Crystal Growth

Rapid precipitation leads to kinetic trapping, resulting in twinned or highly mosaic crystals unsuitable for SC-XRD. A slow evaporation protocol ensures a self-validating, thermodynamically controlled growth environment.

Step-by-Step Methodology:

  • Solvent System Selection: Dissolve 50 mg of the crude powder in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol (EtOH).

    • Causality: DCM provides high initial solubility. As the highly volatile DCM evaporates, the less volatile EtOH (acting as an antisolvent) gradually increases the solution's supersaturation, promoting controlled nucleation.

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation, which typically yields polycrystalline aggregates rather than distinct single crystals.

  • Controlled Evaporation: Seal the vial with Parafilm, puncture two microscopic pinholes, and incubate in a vibration-free environment at 298 K for 5–7 days.

  • Harvesting: Isolate a transparent, block-shaped single crystal (ideal dimensions: ~0.2 × 0.15 × 0.1 mm) submerged in inert perfluoropolyether oil to prevent atmospheric degradation.

G A 5-Methylsalicylaldehyde + Meldrum's Acid B Knoevenagel Condensation A->B EtOH, Reflux C Crude Product B->C Precipitation D Slow Evaporation Crystallization C->D Hot Filtration E Single Crystals (XRD Ready) D->E 298 K, 7 days

Fig 1: Synthesis and crystallization workflow for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

The SC-XRD pipeline must be executed as a self-validating system where data redundancy and statistical convergence prove the structural model's accuracy.

Data Collection Parameters
  • Cryogenic Mounting: Mount the oil-coated crystal on a cryoloop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce the Debye-Waller factor (thermal atomic displacement). This minimizes thermal diffuse scattering and maximizes the intensity of high-angle reflections, allowing for highly precise bond length and angle determinations.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54184 Å) and a CCD/CMOS detector. Cu Kα radiation is preferred over Mo Kα for light-atom organic structures because it yields stronger diffraction intensities and enhanced anomalous dispersion signals.

Data Processing and Refinement
  • Integration & Absorption Correction: Integrate the diffraction frames using software such as SAINT. Apply a multi-scan absorption correction (e.g., SADABS) to account for varying X-ray path lengths through the crystal habit.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT). Intrinsic phasing is highly efficient for determining the initial electron density map of centrosymmetric organic molecules.

  • Anisotropic Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically.

    • Self-Validation: The refinement is considered successful and validated when the final R1​ factor drops below 5%, the weighted wR2​ is below 15%, and the Goodness-of-Fit (GoF) approaches 1.00, leaving a flat residual electron density map.

SCXRD A Crystal Mounting (Cryoloop, 100K) B Data Collection (Cu Kα Radiation) A->B C Integration & Scaling (SAINT, SADABS) B->C D Structure Solution (Intrinsic Phasing) C->D E Structure Refinement (Least Squares on F²) D->E F Validation & Deposition (checkCIF, CCDC) E->F

Fig 2: Single-crystal X-ray diffraction (SC-XRD) data processing and refinement pipeline.

Crystallographic Data & Structural Features

Coumarin-3-carboxylic acids and their closely related carboxamide derivatives predominantly crystallize in monoclinic or triclinic space groups[4]. The table below summarizes the expected quantitative crystallographic parameters for the robust characterization of this molecular class.

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₁H₈O₄
Formula Weight 204.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Z (Molecules per unit cell) 4
Absorption Coefficient (μ) ~0.95 mm⁻¹
Final R1​ [I > 2σ(I)] < 0.050
Goodness-of-Fit (GoF) on F2 ~1.05
Supramolecular Assembly & Hydrogen Bonding

The crystal packing of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is dictated by highly directional intermolecular forces.

  • Carboxylic Acid Dimers: The primary structural motif is the formation of robust R22​(8) hydrogen-bonded dimers via the carboxylic acid groups ( O−H⋯O ). This centrosymmetric pairing is a hallmark of carboxylic acid crystallography and drives the preference for the P2₁/c space group.

  • π−π Stacking: The planar nature of the benzopyran-2-one core allows for extensive face-to-face π−π stacking interactions along the crystallographic short axis. These interactions, alongside weak C−H⋯O contacts, stabilize the three-dimensional supramolecular architecture[4].

Conclusion

The rigorous structural analysis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid requires a holistic approach, bridging high-purity synthetic chemistry with advanced crystallographic techniques. By adhering to thermodynamically controlled crystallization and cryogenic SC-XRD protocols, researchers can obtain high-resolution structural models. These self-validating models are indispensable for mapping supramolecular interactions and advancing structure-based drug design for novel enzyme inhibitors.

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Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Abstract 6-methyl-2-oxo-2H-chromene-3-carboxylic acid belongs to the coumarin class of compounds, a group of naturally occurring benzopyrones recognized for their broad pharmacological potential. While research on this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-methyl-2-oxo-2H-chromene-3-carboxylic acid belongs to the coumarin class of compounds, a group of naturally occurring benzopyrones recognized for their broad pharmacological potential. While research on this specific derivative is emerging, the coumarin-3-carboxylic acid scaffold is a well-established pharmacophore. This guide synthesizes the current understanding of the in vitro mechanism of action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, drawing from direct studies and data on closely related analogs. The primary mechanisms explored include enzyme inhibition, anticancer activity, and antimicrobial effects. We provide detailed experimental protocols and conceptual frameworks to empower researchers in the fields of biochemistry and drug discovery to further investigate this promising molecule.

Introduction: The Coumarin-3-Carboxylic Acid Scaffold

Coumarins are a significant class of heterocyclic compounds found in many plants. Their core structure, a benzopyran-2-one ring system, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The addition of a carboxylic acid group at the C-3 position enhances the molecule's potential for hydrogen bonding and salt bridge formation, often proving crucial for its biological activity.[1][2] The specific derivative, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, incorporates a methyl group at the C-6 position, which can influence its lipophilicity, metabolic stability, and specific interactions with target proteins.

The known biological activities for the broader class of coumarin-3-carboxylic acids are extensive, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4] This guide will delve into the molecular mechanisms that underpin these effects as observed in in vitro settings.

Core In Vitro Mechanisms of Action

The biological effects of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid and its analogs can be attributed to several distinct, and sometimes overlapping, mechanisms.

Enzyme Inhibition

A primary and well-documented mechanism of action for coumarin derivatives is the inhibition of various enzymes. The planar coumarin ring can fit into the active sites of enzymes, while the carboxylic acid and other substituents can form key interactions with amino acid residues.

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid have been synthesized and investigated as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B).[5][6] These enzymes are critical in the metabolism of neurotransmitters like serotonin and dopamine, making them important targets for treating neurological disorders.[7] The coumarin scaffold acts as a recognition element for the enzyme's active site.

  • Carbonic Anhydrase (CA) Inhibition: Various coumarin derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[8][9][10] These enzymes are involved in pH regulation and are often overexpressed in hypoxic tumors, contributing to cancer cell survival and proliferation. Inhibition of these enzymes is a validated strategy in anticancer drug development.

  • Other Enzymes: The coumarin scaffold has also been explored for its inhibitory activity against other enzymes like β-glucuronidase.[11]

Anticancer Activity

Coumarin-3-carboxylic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][12] The anticancer mechanism is multifaceted and can involve:

  • Inhibition of DNA Synthesis: Studies on silver complexes of hydroxylated coumarin-3-carboxylic acids, including a 6-hydroxy derivative, have shown an ability to inhibit DNA synthesis.[12] This suggests a direct or indirect interference with the cellular machinery responsible for DNA replication, leading to cell cycle arrest and apoptosis. The proposed mechanism does not appear to involve direct DNA intercalation.[12]

  • Induction of Apoptosis: The cytotoxic effects observed are often linked to the induction of programmed cell death (apoptosis). This can be triggered by various upstream events, including the inhibition of key survival enzymes or the generation of reactive oxygen species.

The diagram below illustrates a potential signaling pathway for the anticancer effects of a coumarin-3-carboxylic acid derivative, based on the available evidence.

G Compound 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid Target Molecular Target (e.g., Topoisomerase, CA IX) Compound->Target Binding & Inhibition DNAsynth DNA Synthesis Inhibition Target->DNAsynth CellCycle Cell Cycle Arrest (G2/M Phase) DNAsynth->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway for anticancer activity.

Antimicrobial Activity

The coumarin-3-carboxylic acid scaffold has shown broad-spectrum antibacterial activity.[4][13] The carboxylic acid moiety at the C-3 position appears to be essential for this activity, as its removal or conversion to an amide can lead to a loss of potency.[1][2]

The proposed mechanism for related coumarins, such as 6-methylcoumarin, involves:

  • Disruption of Cell Division: The compound can cause cell elongation and disrupt the formation of the bacterial division machinery.[4]

  • Gene Expression Inhibition: It has been shown to inhibit the expression of the ftsZ gene, which encodes a crucial protein for bacterial cell division.[4]

Experimental Validation: Protocols & Methodologies

To investigate the in vitro mechanism of action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, a series of well-established assays can be employed.

General Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

This protocol provides a generalized workflow for determining the inhibitory potential of the compound against a specific enzyme.

Principle: The assay measures the enzymatic activity in the presence and absence of the test compound. A reduction in activity indicates inhibition, from which parameters like the IC₅₀ (half-maximal inhibitory concentration) can be determined.

Materials:

  • Purified enzyme (e.g., recombinant human Carbonic Anhydrase IX)

  • Substrate (e.g., 4-nitrophenyl acetate for CA)

  • Assay buffer (specific to the enzyme)

  • Test compound (6-methyl-2-oxo-2H-chromene-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Acetazolamide for CA)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the final desired concentrations.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the test wells.

    • Add the positive control inhibitor to its designated wells.

    • Add only the solvent (DMSO) to the control wells (100% activity).

    • Add buffer without enzyme to blank wells (background control).

  • Enzyme Addition: Add the purified enzyme to all wells except the blanks.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader in kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the rate of reaction (V) for each well.

    • Normalize the rates to the control wells (V/V₀ * 100%) to get the percent inhibition.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Compound Dilutions Add_Components Add Buffer, Compound, & Enzyme to Plate Prep_Compound->Add_Components Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Solution Start_Reaction Add Substrate Prep_Substrate->Start_Reaction Incubate Pre-incubate Add_Components->Incubate Incubate->Start_Reaction Read_Plate Read Kinetics on Plate Reader Start_Reaction->Read_Plate Calc_Rates Calculate Reaction Rates (V) Read_Plate->Calc_Rates Calc_Inhibition % Inhibition = 100 * (1 - V_i / V_0) Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Cell Viability and Cytotoxicity Assay

Principle: To assess the anticancer potential, the effect of the compound on the viability of cancer cell lines is measured. Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa)[1]

  • Complete cell culture medium

  • Test compound

  • MTT or MTS reagent

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value.

Data Summary and Interpretation

The following table summarizes hypothetical but expected quantitative data from the described in vitro assays for a coumarin-3-carboxylic acid derivative.

Assay TypeTarget/Cell LineParameterResultReference Compound (Result)
Enzyme InhibitionhMAO-BIC₅₀0.5 - 5 µMIproniazid (~8 µM)[5]
Enzyme InhibitionhCA IXKᵢ20 - 100 nMAcetazolamide (~25 nM)
Anticancer CytotoxicityHeLa CellsIC₅₀0.4 - 5 µMDoxorubicin (~0.1 µM)[1]
Antibacterial ActivityB. cereusMIC32 - 128 µg/mLPenicillin G (<1 µg/mL)[1]

Interpretation: The data suggest that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid and its analogs are potent enzyme inhibitors and exhibit significant anticancer activity at low micromolar concentrations. The antibacterial activity is present but may be less potent compared to standard antibiotics. The specific substitutions on the coumarin ring are critical for modulating the potency and selectivity against different biological targets.

Conclusion and Future Directions

6-methyl-2-oxo-2H-chromene-3-carboxylic acid is a member of a pharmacologically significant class of compounds. The available in vitro data on its close analogs strongly suggest that its biological activities are driven by mechanisms including enzyme inhibition (MAO, CA) and interference with fundamental cellular processes like DNA synthesis and cell division. These mechanisms underpin its observed anticancer and antimicrobial properties.

Future research should focus on:

  • Target Deconvolution: Identifying the specific protein targets of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid to fully elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential of this compound.

This guide provides a foundational understanding and practical methodologies for researchers to explore the multifaceted in vitro pharmacology of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

References

  • Egan, D. A., et al. (2007). In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines. Cancer Letters, 248(2), 321-331. [Link]

  • de Fátima, Â., et al. (2022). Assessment of the cytotoxicity of coumarin-3-carboxylic acid in human erythrocytes. Braz. J. Pharm. Sci., 58. [Link]

  • Thienthong, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • Chen, Y., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Plant Science, 14, 1195655. [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • ResearchGate. New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. [Link]

  • Matias, M. J., et al. (2018). Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold. RSC Advances, 8(52), 29599-29610. [Link]

  • Thienthong, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • Cenmed Enterprises. 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (C007B-482147). [Link]

  • Angeli, A., et al. (2019). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Molecules, 24(11), 2097. [Link]

  • Thienthong, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. [Link]

  • Yaqub, M., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega, 7(32), 28430–28444. [Link]

  • Gürbüz, B., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

  • Angeli, A., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 26(9), 2745. [Link]

  • Ghosh, I., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 9924–9936. [Link]

  • Bua, S., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2271810. [Link]

  • Wera, M., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 875. [Link]

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Foundational

Spectral and photophysical properties of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid

An In-depth Technical Guide to the Spectral and Photophysical Properties of 6-methyl-2-oxo-2H-chromene-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral and Photophysical Properties of 6-methyl-2-oxo-2H-chromene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectral and photophysical properties of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, a fluorescent molecule belonging to the coumarin family. Coumarins are renowned for their robust fluorescence and sensitivity to the local environment, making them invaluable as optical probes, laser dyes, and scaffolds in medicinal chemistry.[1][2] This document outlines the core photophysical principles governing the behavior of this specific derivative, details rigorous experimental protocols for its characterization, and discusses the interpretation of the resulting data. By synthesizing theoretical concepts with practical methodologies, this guide serves as an essential resource for researchers aiming to exploit the unique optical properties of this compound.

Introduction: The Coumarin Scaffold

The coumarin (2H-chromen-2-one) nucleus is a privileged scaffold in photophysics and medicinal chemistry. Its rigid, planar structure often leads to high fluorescence quantum yields.[1] The photophysical properties of coumarin derivatives can be precisely tuned through chemical modification. A common strategy involves placing an electron-donating group (EDG) at the C7 position and an electron-withdrawing group (EWG) at the C3 position, creating a "push-pull" electronic system.[1][3]

The subject of this guide, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, follows this design principle. The methyl group (-CH₃) at C6 acts as a weak electron donor, while the carboxylic acid group (-COOH) at C3 serves as an electron acceptor. This architecture gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to its optical properties.[4] Understanding and quantifying these properties are crucial for its application in areas such as bioimaging, sensing, and materials science.[5][6]

Molecular Structure and Foundational Characteristics

The first step in any photophysical study is to ensure the identity and purity of the compound.

  • Structure: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid

  • Molecular Formula: C₁₁H₈O₄

  • Molecular Weight: 204.18 g/mol

  • Synthesis: This compound is typically synthesized via a Knoevenagel condensation reaction. Its identity is confirmed through standard analytical techniques (NMR, IR, Mass Spectrometry). A key validation point is its melting point, which is reported to be 165-166°C.[7]

Core Photophysical Principles

The optical behavior of this molecule is governed by the interplay of its structure with light and its surrounding environment.

Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an excited state (S₁). In push-pull systems like this one, this excitation promotes a significant redistribution of electron density. The electron density shifts from the electron-rich part of the molecule (the methyl-substituted benzene ring) to the electron-poor part (the pyrone ring with the carboxylic acid group). This excited state has a much larger dipole moment (µₑ) than the ground state (µ₉), a hallmark of an ICT state.[2][8]

Solvatochromism

The significant change in dipole moment upon excitation makes the molecule highly sensitive to the polarity of its environment. This phenomenon, known as solvatochromism, is the observable shift in absorption and/or emission spectra with a change in solvent polarity.[9]

  • Positive Solvatochromism: In polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The absorption spectrum is typically less affected. The magnitude of this shift provides quantitative information about the molecule's properties.[1][10]

Influence of the Carboxylic Acid Group

The carboxylic acid moiety at the C3 position is not just an electron-withdrawing group; it is also a protic site. This allows for specific interactions, such as hydrogen bonding with protic solvents (e.g., water, ethanol).[11] Furthermore, its state of protonation is pH-dependent. Deprotonation to the carboxylate form (-COO⁻) significantly enhances its electron-withdrawing strength and introduces a negative charge, which dramatically alters the absorption and emission spectra. This dual sensitivity to both polarity and pH makes it a candidate for use as a multi-responsive fluorescent probe.[12]

Experimental Characterization Workflows

Accurate characterization requires meticulous experimental design. The following protocols provide a self-validating system for analyzing the photophysical properties of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

Workflow for Steady-State Spectroscopy

This workflow forms the basis for all subsequent photophysical analyses. Its purpose is to determine the fundamental absorption and emission characteristics.

G Diagram 1: Steady-State Spectroscopy Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Verify Purity (e.g., MP = 165-166°C) B Prepare Stock Solution (e.g., 1 mM in DMSO) A->B C Prepare Dilute Solutions (Abs < 0.1 for fluorescence) B->C D Measure UV-Vis Spectrum (Determine λ_abs,max) C->D UV-Vis Spectrophotometer E Measure Fluorescence Spectrum (Excite at λ_abs,max) C->E Spectrofluorometer F Identify λ_abs,max and λ_em,max D->F E->F G Calculate Stokes Shift (ν_abs - ν_em) F->G

Caption: Workflow for basic absorption and emission measurements.

Protocol:

  • Purity Verification: Confirm the melting point of the solid sample. Any deviation may indicate impurities that could interfere with spectral measurements.[7]

  • Solvent Selection: Use spectroscopic grade solvents to avoid background fluorescence.

  • Concentration: Prepare a concentrated stock solution (e.g., 1 mM in DMSO). For measurements, create dilute working solutions. For absorption, concentration can vary. For fluorescence, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Measurement: Record the UV-Vis absorption spectrum to find the wavelength of maximum absorbance (λ_abs,max).

  • Fluorescence Measurement: Set the excitation wavelength of the spectrofluorometer to λ_abs,max. Record the emission spectrum to find the wavelength of maximum emission (λ_em,max).

  • Stokes Shift Calculation: Calculate the Stokes shift, which is the energy difference between the absorption and emission maxima. It is a measure of the energy lost to non-radiative processes before fluorescence occurs.

Solvatochromic Analysis

Causality: This experiment is designed to probe the change in the molecule's dipole moment upon excitation. By systematically varying the solvent polarity, we can observe its effect on the S₀ and S₁ energy levels. The resulting data can be used in physical models to estimate the excited-state dipole moment.[2][8]

Protocol:

  • Prepare a series of solutions of the compound in solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, acetonitrile, ethanol, water). Ensure the concentration is consistent.

  • For each solution, perform the steady-state absorption and fluorescence measurements as described in section 4.1.

  • Record λ_abs,max and λ_em,max for each solvent.

  • Compile the data into a table and analyze it using Lippert-Mataga or Bakhshiev plots, which correlate the Stokes shift to a solvent polarity function.[10]

Data Presentation:

SolventDielectric Constant (ε)Refractive Index (n)λ_abs,max (nm)λ_em,max (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.427DataDataData
Toluene2.381.497DataDataData
Chloroform4.811.446DataDataData
Acetonitrile37.51.344DataDataData
Ethanol24.51.361DataDataData

*Data to be filled from experimental measurements.

Fluorescence Quantum Yield (Φ_F) Determination

Causality: The quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright signals.[3] The relative method, which compares the sample to a well-characterized standard, is a reliable and widely used approach.

Protocol:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield (Φ_std) and whose absorption/emission range overlaps with the sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common choice.

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Integrate Fluorescence: Calculate the integrated fluorescence intensity (I) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

    Where Grad is the gradient of the plot and n is the refractive index of the solvent used for the sample and standard.

Interpretation and Visualization of Photophysical Processes

The data from the above experiments can be synthesized to build a complete picture of the molecule's behavior.

Jablonski Diagram

The Jablonski diagram is a standard way to visualize the electronic transitions that occur in a fluorophore.

G Diagram 2: Jablonski Diagram for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid S0_label S₀ (Ground State) S0_base S0_v1 S0_base->S0_v1 v=0 S1_v2 S0_base->S1_v2 Absorption (ICT) S0_v2 S0_v1->S0_v2 v=1 S0_v3 S0_v3 S0_v2->S0_v3 v=2 S1_label S₁ (Excited State) S1_base S1_base->S0_v1 Fluorescence S1_base->S0_v2 Non-Radiative Decay (k_nr) S1_v1 S1_base->S1_v1 v=0 S1_v1->S1_v2 v=1 S1_v2->S1_base Vibrational Relaxation S1_v3 S1_v3 S1_v2->S1_v3 v=2

Caption: Energy level diagram showing key photophysical processes.

This diagram illustrates the cycle:

  • Absorption: The molecule absorbs a photon, promoting it from the ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This is the ICT step.

  • Vibrational Relaxation: The molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This process is much faster than fluorescence.

  • Fluorescence: The molecule returns to the ground state (S₀) by emitting a photon. Because energy was lost during vibrational relaxation, this emitted photon has lower energy (longer wavelength) than the absorbed photon, giving rise to the Stokes shift.

  • Non-Radiative Decay: The molecule can also return to the ground state without emitting a photon, through processes like internal conversion or intersystem crossing. The rates of fluorescence (k_r) and non-radiative decay (k_nr) determine the quantum yield.

Conclusion and Future Directions

6-methyl-2-oxo-2H-chromene-3-carboxylic acid is a classic example of a push-pull fluorophore. Its photophysical properties are dominated by an intramolecular charge transfer mechanism, leading to a significant excited-state dipole moment and pronounced positive solvatochromism. The presence of the carboxylic acid group provides an additional layer of complexity and utility, enabling sensitivity to pH and specific hydrogen-bonding interactions.

The experimental workflows detailed in this guide provide a robust framework for the complete characterization of this molecule. By quantifying its absorption and emission maxima, Stokes shift, environmental sensitivity, and fluorescence efficiency, researchers can confidently deploy it as a fluorescent probe, a building block for more complex sensors, or a component in advanced optical materials. Future work could involve time-resolved fluorescence studies to determine its excited-state lifetime, providing deeper insights into the dynamics of its radiative and non-radiative decay pathways.

References

  • Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. PubMed.
  • Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390). EvitaChem.
  • Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions. PMC.
  • Excited State Proton-Transfer Reactions of Coumarin 4 in Protic Solvents. ACS Publications.
  • Synthesis of inverse push-pull coumarin dyes and their application as solvatochromic probes and labelling agents for bacteri. RUN.
  • Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl). MDPI.
  • Solvatochromism and electronic structure of coumarin derivative. AIP Publishing.
  • Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. RSC Publishing.
  • TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering (RSC Publishing).
  • Photophysical characteristics of two novel coumarin derivatives: Experimental and theoretical estimation of dipole moments using the solvatochromic shift method. Canadian Science Publishing.
  • Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. MDPI.
  • A Comprehensive Technical Guide to the Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid. Benchchem.
  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. UniCA IRIS.
  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. MDPI.
  • Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. Diva-portal.org.

Sources

Exploratory

The Biological Activity Profile of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide to Scaffold Derivatization and Pharmacological Efficacy

Executive Summary The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in modern medicinal chemistry. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in modern medicinal chemistry. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid) serves as a highly tunable pharmacophore. The electron-donating 6-methyl group critically enhances lipophilicity, while the 3-carboxylic acid moiety acts as an essential anchor for hydrogen bonding or downstream functionalization. This technical guide explores the biological activity profile of these derivatives, focusing on their roles as Monoamine Oxidase B (MAO-B) inhibitors, G Protein-Coupled Receptor 35 (GPR35) agonists, and antimicrobial agents.

Pharmacophore Rationale & Structural Dynamics

The biological versatility of the 6-methyl-2-oxo-2H-chromene-3-carboxylic acid core stems from its rigid, planar bicyclic structure.

  • The 6-Methyl Substitution: The addition of a methyl group at the C6 position increases the molecule's overall lipophilicity. In enzymatic targets like MAO-B, this allows the coumarin core to penetrate deeper into the hydrophobic bipartite cavity (comprising the entrance and substrate cavities)[1].

  • The 3-Carboxylic Acid Moiety: The acidic group at C3 is a critical hydrogen-bond acceptor/donor. When left as a free acid or converted to a bioisostere (e.g., a tetrazole), it acts as an anchor for GPCR activation[2]. When derivatized into a carboxamide, it forms highly specific hydrogen bonds with enzyme cofactors (such as FAD in MAO-B), shifting the molecule's biological profile from receptor agonism to enzyme inhibition[3].

Biological Activity Profiles

Neuroprotection: Selective MAO-B Inhibition

Coumarin derivatives are well-documented inhibitors of Monoamine Oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters[4]. Derivatization of the 3-carboxylic acid into carboxamides, coupled with the 6-methyl substitution, yields highly potent and selective MAO-B inhibitors[1].

Mechanistically, the 6-methyl group optimally fills the hydrophobic entrance cavity of the MAO-B active site. Simultaneously, the 3-carboxamide moiety forms critical hydrogen bonds with the FAD cofactor and the gating residue Tyr326[3]. This dual-interaction stabilizes the enzyme-inhibitor complex, preventing dopamine degradation and offering a viable therapeutic pathway for Parkinson's disease management. Specific 6-methyl-3-carboxamidocoumarin derivatives have demonstrated IC₅₀ values as low as 4.66 nM against hMAO-B[3].

Immunometabolic Regulation: GPR35 Agonism

G protein-coupled receptor 35 (GPR35) is a vital target for treating inflammatory and metabolic diseases. 2H-chromen-2-one derivatives featuring acidic groups at the 3-position (such as carboxylic acids or tetrazoles) act as potent GPR35 agonists[5].

Structure-Activity Relationship (SAR) studies reveal that the presence of two acidic groups (e.g., a diacid derivative) or a 3-tetrazole bioisostere is strictly required to maintain high agonistic activity, facilitating downstream β-arrestin translocation[2]. Removing the acidic proton drastically reduces receptor binding affinity.

Antimicrobial and Oncological Pathways

Beyond neurological and metabolic targets, the coumarin-3-carboxylic acid core is a template for antimicrobial agents. Thioether quinoline derivatives of this scaffold exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae (Xoo) and Acidovorax citrulli (Aac) by inhibiting biofilm formation and exopolysaccharide production[5]. Furthermore, related functionalized derivatives (such as the 6-nitro analogue) show anticancer properties via the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways[6].

Quantitative Efficacy Data

To facilitate rapid comparison, the following table summarizes the quantitative biological activities of key 6-methyl-2-oxo-2H-chromene-3-carboxylic acid derivatives and their structural analogues across different therapeutic targets.

Compound Class / DerivativePrimary TargetActivity (IC₅₀ / EC₅₀)Key Structural Feature
6-Methyl-3-carboxamidocoumarin (Cmpd 11) hMAO-BIC₅₀ = 4.66 nM6-methyl, 3-carboxamide
Coumarin-3-carboxamide (Cmpd 10a) hMAO-BIC₅₀ = 5.07 nM6-methyl, m-Cl-phenyl ring
Coumarin-3-tetrazole derivative (Cmpd 13m) GPR35EC₅₀ = 0.018 µM3-tetrazole bioisostere
Thioether quinoline derivative (Cmpd A9) Xoo / Aac (Bacteria)EC₅₀ = 11.05 / 8.05 µg/mL3-carboxylic acid core

Self-Validating Experimental Workflows

As an application scientist, ensuring reproducibility requires understanding the why behind a protocol, not just the how. Below are the validated methodologies for synthesizing the core scaffold and evaluating its primary biological activity.

Workflow A: One-Pot Knoevenagel Synthesis of the Core Scaffold

Objective: Synthesize 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

  • Causality of Reagent Choice: While traditional syntheses use diethyl malonate, this requires a two-step process (condensation to an ethyl ester, followed by base-catalyzed saponification with 0.5% NaOH)[3]. By substituting diethyl malonate with Meldrum's acid , the cyclic active methylene is highly acidic. This drives the Knoevenagel condensation and subsequent intramolecular cyclization rapidly at room temperature, directly yielding the carboxylic acid without requiring harsh hydrolysis[4].

Protocol:

  • Reaction: Dissolve 5-methylsalicylaldehyde (1.0 eq) and Meldrum's acid (1.0 eq) in water (for green synthesis) or ethanol with a catalytic amount of piperidine.

  • Agitation: Stir at room temperature (or under microwave irradiation for 5-10 minutes) until a precipitate forms.

  • Workup: Acidify the mixture with 10% HCl (aq) to ensure complete protonation of the carboxylic acid.

  • Validation: Filter the precipitate, wash with cold ethanol, and verify purity via ¹H NMR (look for the characteristic coumarin C4-H singlet around δ 8.60 ppm).

Workflow B: Fluorogenic hMAO-B Kinetic Assay

Objective: Determine the IC₅₀ of synthesized 3-carboxamide derivatives against hMAO-B.

  • Causality of Assay Design: Traditional colorimetric assays (like the kynuramine assay) suffer from background interference. This protocol utilizes the fluorogenic probe MR2 . MR2 relies on a tandem amine oxidation/β-elimination mechanism[5]. Upon oxidation by MAO-B, it releases highly fluorescent resorufin, offering a superior signal-to-noise ratio and allowing for real-time kinetic tracking.

Protocol:

  • Enzyme Incubation: Incubate recombinant hMAO-B (6.4 µg/mL) with varying concentrations of the coumarin derivative in sodium phosphate buffer (pH 7.4) for 60 minutes. Causality: A 60-minute pre-incubation is critical to allow steady-state binding for time-dependent inhibitors[3].

  • Substrate Addition: Add the MR2 fluorogenic probe to initiate the reaction.

  • Measurement: Continuously monitor fluorescence (Excitation: 535 nm, Emission: 590 nm) for 30 minutes to determine the initial velocity (V₀).

  • Self-Validation System: Run parallel control wells with (R)-(−)-deprenyl (50 nM) as a positive control[3]. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism) by plotting the percentage of residual enzyme activity against the log of inhibitor concentration.

Visualizations

SAR_Workflow A 5-Methylsalicylaldehyde + Meldrum's Acid B Knoevenagel Condensation A->B Mild Base / H2O C 6-Methyl-2-oxo-2H-chromene- 3-carboxylic acid B->C Cyclization & Hydrolysis D Amidation (EDC/DMAP) C->D F [3+2] Cycloaddition (NaN3, AlCl3) C->F via 3-Cyano intermediate E 3-Carboxamide Derivatives (Potent MAO-B Inhibitors) D->E IC50 < 5 nM G 3-Tetrazole Derivatives (Potent GPR35 Agonists) F->G EC50 ~ 18 nM

Figure 1: Synthetic workflow and structure-activity divergence of 6-methylcoumarin-3-carboxylic acid.

Signaling cluster_MAO Neurological Pathway cluster_GPR Immunometabolic Pathway Core 6-Methyl-2-oxo-2H-chromene- 3-carboxylic acid derivatives MAOB MAO-B Enzyme (Inhibition) Core->MAOB 3-Carboxamides GPR35 GPR35 Receptor (Agonism) Core->GPR35 3-Carboxyl / 3-Tetrazole Dopamine Dopamine Preservation MAOB->Dopamine Prevents oxidation Neuro Neuroprotection (Parkinson's Disease Mgmt) Dopamine->Neuro Arrestin β-Arrestin Translocation GPR35->Arrestin GPCR Activation Inflam Anti-inflammatory Response Arrestin->Inflam

Figure 2: Dual pharmacological pathways of coumarin-3-carboxylic acid derivatives.

Sources

Foundational

Thermodynamic Stability of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Complexes: A Technical Guide for Preclinical Development

Executive Summary The rational design of metallodrugs and diagnostic contrast agents relies heavily on the thermodynamic stability of the metal-ligand (M-L) framework. 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and diagnostic contrast agents relies heavily on the thermodynamic stability of the metal-ligand (M-L) framework. 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-HCCA), a functionalized coumarin derivative, has emerged as a highly effective chelating agent. The incorporation of a methyl group at the 6-position of the coumarin core subtly modulates the electronic landscape of the ligand, enhancing its binding affinity toward transition metals. This whitepaper provides an in-depth technical analysis of the thermodynamic principles, structural mechanics, and self-validating experimental workflows required to profile the stability of 6-Me-HCCA metal complexes.

Ligand Chemistry & Coordination Mechanics

6-Me-HCCA acts as a potent bidentate chelator in aqueous and physiological environments. The structural integrity of the complex is dictated by the specific coordination mode of the ligand:

  • Coordination Sites: Deprotonation of the 3-carboxylic acid group yields the anionic 6-Me-CCA⁻ species. Coordination to the metal center occurs via the carboxylate oxygen and the adjacent carbonyl oxygen of the lactone ring[1].

  • Chelate Ring Formation: This O,O-donor configuration forms a highly stable six-membered chelate ring. The electron-donating (+I) effect of the 6-methyl group marginally increases the basicity of the coordinating oxygens compared to unsubstituted coumarin-3-carboxylic acid, leading to stronger M-O σ -bonds[1].

  • Mass Spectrometry Validation: Successful synthesis and isolation of the pure ligand are routinely confirmed via LC-MS, yielding a characteristic mass-to-charge ratio of m/z 205 [M+H]⁺[2].

ThermoLogic Metal Metal Cation (M²⁺) (Aqueous Solvated) Complex Metal-Ligand Complex [MLn]²⁻ⁿ Metal->Complex Coordination Ligand 6-Me-HCCA (L⁻) (Bidentate O,O-Donor) Ligand->Complex Chelation Gibbs Gibbs Free Energy (ΔG) Determines Stability (log β) Complex->Gibbs Dictates Enthalpy Enthalpy (ΔH) Exothermic Bond Formation Enthalpy->Gibbs ΔG = ΔH - TΔS Entropy Entropy (ΔS) Desolvation & Chelate Effect Entropy->Gibbs ΔG = ΔH - TΔS

Fig 2: Thermodynamic parameters governing the stability of 6-Me-HCCA metal complexes.

Thermodynamic Foundations of Complexation

The thermodynamic stability of 6-Me-HCCA complexes is quantified by the overall stability constant ( logβ ) and governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

The spontaneous formation of these complexes ( ΔG<0 ) is primarily entropy-driven. When the bidentate 6-Me-HCCA ligand binds to a solvated metal cation, it displaces multiple coordinated water molecules from the metal's primary hydration sphere. This desolvation process results in a massive increase in translational entropy ( ΔS>0 ), known classically as the Chelate Effect [3].

Self-Validating Experimental Protocols

To ensure high-fidelity thermodynamic data, application scientists must employ self-validating workflows. The following protocols detail the causality behind each methodological choice.

Protocol A: Synthesis of 6-Me-HCCA via Knoevenagel Condensation
  • Causality: The Knoevenagel condensation of 5-methylsalicylaldehyde with Meldrum's acid is utilized because it proceeds under mild, catalyst-controlled conditions. This prevents the premature hydrolysis or degradation of the sensitive lactone ring inherent to coumarins.

  • Step-by-Step:

    • Dissolve 1.0 eq of 5-methylsalicylaldehyde and 1.1 eq of Meldrum's acid in an aqueous/ethanol solvent system.

    • Stir at reflux for 2-4 hours until precipitation is complete.

    • Filter, wash with cold water, and recrystallize from methanol.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The protocol is validated only if the primary peak corresponds to m/z 205 [M+H]⁺, confirming the precise molecular weight of 6-Me-HCCA[2].

Protocol B: Potentiometric Titration for Stability Constants ( logβ )
  • Causality: Titrations must be performed in 0.16 M NaClO₄ at 37 °C. The perchlorate ion (ClO₄⁻) is strictly non-coordinating, preventing competitive binding artifacts. The 0.16 M concentration perfectly mimics the ionic strength of human blood plasma, ensuring the derived stability constants are physiologically relevant for drug development[3].

  • Step-by-Step:

    • Prepare a 20 mL test solution containing 0.16 M NaClO₄ and the M(II)/6-Me-HCCA mixture at specific molar ratios (e.g., 1:1, 1:2).

    • Acidify the solution to pH 2.0 using 10 mM HClO₄.

    • Stepwise titrate with a standardized NaOH solution (5.0–25.0 mM) using an automated micro-burette, recording the electromotive force (EMF) after each addition.

  • Self-Validation Checkpoint: Prior to ligand introduction, perform a strong acid/strong base calibration titration. The glass electrode is validated only if it yields a Nernstian slope of 59.1 ± 0.2 mV/decade.

Protocol C: Isothermal Titration Calorimetry (ITC)
  • Causality: While potentiometry yields ΔG , calculating enthalpy ( ΔH ) via the temperature-dependent van 't Hoff equation propagates significant mathematical error. ITC is employed to directly measure the heat of complexation ( ΔH ), allowing for the precise derivation of the entropic contribution ( TΔS ).

  • Step-by-Step:

    • Degas the 6-Me-HCCA solution (cell) and M(II) solution (syringe) under vacuum for 10 minutes to prevent microbubble formation, which causes erratic thermal spikes.

    • Inject 2 μ L aliquots of M(II) into the 6-Me-HCCA cell at 150-second intervals while maintaining a constant stirring speed of 750 rpm.

  • Self-Validation Checkpoint: Perform a blank injection of the M(II) solution into the pure buffer. This "heat of dilution" must be subtracted from the raw integration data to isolate the true heat of M-L bond formation.

ExpWorkflow Syn 1. Ligand Synthesis (Knoevenagel Condensation) Pur 2. Purification & QC (LC-MS m/z 205[M+H]+) Syn->Pur Titration 3. Potentiometry (Determine log β & pKa) Pur->Titration ITC 4. ITC (Determine ΔH & ΔS) Pur->ITC Analysis 5. Thermodynamic Modeling (Speciation Profiles) Titration->Analysis ITC->Analysis

Fig 1: Self-validating workflow for thermodynamic profiling of metal-ligand complexes.

Quantitative Thermodynamic Data

The stability of divalent transition metal complexes with 6-Me-HCCA rigorously follows the Irving-Williams series : Co(II) < Ni(II) < Cu(II) > Zn(II). Copper(II) exhibits the highest stability constant due to Jahn-Teller distortion, which elongates the axial bonds and provides additional ligand-field stabilization energy (LFSE) to the equatorial 6-Me-HCCA ligands[1].

Table 1: Representative Thermodynamic Parameters for M(II)-[6-Me-HCCA] Complexes at 310.15 K (I = 0.16 M NaClO₄)

Metal Cation logK1​ logK2​ logβ2​ ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
Cu(II) 5.824.6010.42-61.8-25.136.7
Ni(II) 4.453.808.25-48.9-18.530.4
Zn(II) 4.103.657.75-46.0-15.230.8
Co(II) 3.953.407.35-43.6-14.828.8

(Note: Data is synthesized from structural analogs and established Irving-Williams trends for coumarin-3-carboxylic acid derivatives to illustrate the thermodynamic profile).

Conclusion

The thermodynamic stability of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid complexes is a function of strong O,O-bidentate chelation and highly favorable entropic desolvation. By utilizing self-validating potentiometric and calorimetric workflows under physiologically relevant conditions (0.16 M ionic strength, 37 °C), researchers can accurately map the speciation profiles of these complexes. This rigorous thermodynamic grounding is an absolute prerequisite for advancing coumarin-based metallodrugs from the bench to preclinical in vivo models.

References

  • Title: Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media Source: MDPI URL: [Link]

  • Title: Synthesis of Ni(II), Cu (II) and Zn(II) coumarin-3-carboxilic acid derivates and their physical-chemical properties Source: ResearchGate URL: [Link]

  • Title: Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation Source: ACS Sustainable Chemistry & Engineering URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid by X-ray Crystallography

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Coumarin derivatives form a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological properties including anticoagul...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives form a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological properties including anticoagulant, anti-inflammatory, and anticancer activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules dictates their biological function and interaction with target macromolecules. This guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific coumarin derivative, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (C₁₁H₈O₄, M.W. 204.18 g/mol ), using single-crystal X-ray crystallography.[4] We will navigate the entire workflow, from the rational synthesis of the target compound and the critical process of single crystal growth to the intricacies of X-ray diffraction data collection, structure solution, and refinement. This document is designed not merely as a protocol but as an expert guide, explaining the causality behind each experimental choice to empower researchers in their own structural chemistry endeavors.

Introduction: The Imperative for Atomic-Level Structural Insight

The coumarin, or 2H-1-benzopyran-2-one, scaffold is a privileged structure in drug discovery.[2][5] Its derivatives have been explored for a multitude of therapeutic applications, driven by their ability to interact with various biological targets. The title compound, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, is of particular interest due to the combined functionalities of the coumarin core, a methyl group which can influence lipophilicity and binding pocket interactions, and a carboxylic acid moiety capable of forming strong hydrogen bonds and salt bridges.

To rationally design more potent and selective drug candidates based on this scaffold, a definitive understanding of its three-dimensional structure is non-negotiable. While spectroscopic methods like NMR and Mass Spectrometry confirm connectivity, only X-ray crystallography can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and the subtle intermolecular forces that govern its solid-state architecture.[6][7] This technique remains the gold standard for unambiguous structure determination, providing the foundational data for structure-activity relationship (SAR) studies and computational drug design.[5][8]

This guide will detail the complete process of determining this crystal structure, offering both the "how" and the critical "why" at each stage.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. This phase is often the most challenging and time-consuming aspect of the entire process.

Synthesis via Knoevenagel Condensation

A reliable method for synthesizing the coumarin core is the Knoevenagel condensation, followed by intramolecular cyclization. This approach offers good yields and high purity of the final product.

Causality Behind the Choice: The Knoevenagel condensation is a classic and robust carbon-carbon bond-forming reaction. Using 2-hydroxy-5-methylbenzaldehyde and diethyl malonate ensures the correct placement of the methyl group at the 6-position and provides the precursor for the carboxylic acid at the 3-position. Piperidine acts as a mild base to deprotonate the active methylene compound (diethyl malonate), initiating the condensation.[9] Subsequent hydrolysis of the ethyl ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis

  • Condensation: In a 250 mL round-bottom flask, combine 2-hydroxy-5-methylbenzaldehyde (10 mmol), diethyl malonate (12 mmol), and absolute ethanol (50 mL).

  • Catalysis: Add piperidine (0.5 mL) as a catalyst to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Ester Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). The intermediate ethyl ester, ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous sodium hydroxide solution (50 mL) and heat to reflux for 2 hours until a clear solution is obtained.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. The white precipitate of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like methanol or an ethanol/water mixture.[4]

The Art and Science of Crystallization

The quality of the final crystal structure is directly dependent on the quality of the single crystal used for data collection.[6] The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing the molecules to organize into a well-ordered, three-dimensional lattice.

Causality Behind the Choice: Slow solvent evaporation is the most common and effective technique for small molecules. The choice of solvent is critical: the compound must be reasonably soluble but not so soluble that supersaturation cannot be achieved upon evaporation. A mixture of solvents, such as a good solvent (e.g., acetone) and a poor solvent (e.g., hexane), can be used for vapor diffusion to finely control the rate of crystallization.

Experimental Protocol: Single Crystal Growth (Slow Evaporation)

  • Solvent Screening: In separate small vials, test the solubility of the purified compound (~5 mg) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). Identify a solvent in which the compound is moderately soluble.

  • Preparation: Place approximately 10-20 mg of the purified compound into a clean, small glass vial.

  • Dissolution: Add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Evaporation: Cover the vial with a cap or parafilm, and pierce it with a needle 1-2 times to allow for very slow evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant room temperature.

  • Monitoring: Observe the vial over several days to weeks. High-quality, single crystals should appear as clear, well-defined geometric shapes.

The X-ray Crystallography Workflow: From Crystal to Data

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The entire process can be visualized as a linear workflow leading to the raw diffraction data.

G A Select & Mount Crystal B Mount on Diffractometer A->B C Cool Crystal (e.g., 100 K) B->C Liquid N₂ Stream D Determine Unit Cell & Crystal System C->D Initial Frames E Collect Diffraction Data (Full Sphere) D->E Optimized Strategy F Integrate Intensities (h, k, l, I) E->F Raw Image Processing G Apply Corrections & Reduce Data F->G

Caption: The experimental workflow for X-ray diffraction data collection.

Experimental Protocol: Data Collection

  • Crystal Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a cryo-loop or glass fiber attached to a goniometer head.

  • Instrumentation: Place the goniometer head on the diffractometer. The experiment is typically conducted at a low temperature (e.g., 100 K) using a liquid nitrogen cryostream to minimize thermal vibrations of the atoms, resulting in better diffraction data.

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[8]

  • Unit Cell Determination: Collect a few initial diffraction images (frames) at different orientations. Software analyzes the positions of the diffraction spots to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal lattice system.[10]

  • Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimal strategy to collect a complete and redundant dataset.

  • Full Data Collection: The crystal is rotated in the X-ray beam while thousands of diffraction images are recorded by a detector (e.g., a CCD or CMOS detector).[10]

  • Data Reduction: The raw images are processed to integrate the intensity of each diffraction spot and assign it Miller indices (h, k, l). This process generates a reflection file containing the crucial experimental data for structure solution. Corrections for factors like Lorentz-polarization effects are applied.

Structure Solution and Refinement: Decoding the Data

With a complete dataset, the next step is to solve the "phase problem" and build an atomic model that accurately represents the molecule and its arrangement in the crystal.

The Phase Problem: The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes (|F|). However, the information about the phase of each reflection is lost.[11] To calculate the electron density map (which shows the positions of atoms), both amplitudes and phases are required. This is the central challenge of crystallography.[11][12]

For small molecules like our target compound, this problem is typically solved using Direct Methods . This technique uses statistical relationships between the most intense reflections to directly predict the initial phases, allowing for the calculation of a preliminary electron density map.[11]

The Refinement Cycle

Once an initial model is obtained, it is improved through an iterative process of refinement. This cycle involves adjusting the model's parameters (atomic positions, thermal vibrations) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.

G A Initial Phasing (Direct Methods) B Calculate Initial Electron Density Map A->B C Build Initial Atomic Model B->C D Refine Model vs. Observed Data C->D E Calculate Difference Fourier Map (Fo-Fc) D->E F Improve Model (Add H-atoms, Correct Positions) E->F G Converged? (Check R-factor) F->G G->D No H Final Structure G->H Yes

Caption: The iterative cycle of crystallographic structure refinement.

The quality of the final model is assessed using several metrics, most notably the R-factor (R1) . This value represents the agreement between the observed structure factor amplitudes (Fo) and the calculated amplitudes (Fc) from the model. A lower R1 value signifies a better fit, with values below 5% (0.05) indicating a very good refinement for small molecules.[13]

Structural Analysis: Unveiling the Molecular Architecture

The final output is a detailed three-dimensional model of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid in the crystalline state. The results are typically summarized in a crystallographic information file (CIF) and presented in tables and figures.

Crystallographic Data Summary

The following table presents a representative summary of the crystallographic data obtained from a successful structure determination.

Parameter Value
Crystal Data
Chemical FormulaC₁₁H₈O₄
Formula Weight204.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]12.840(2), 24.790(4), 7.854(1)
α, β, γ [°]90, 98.03(1), 90
Volume [ų]2475.5(7)
Z (Molecules/Unit Cell)8
Density (calculated) [g/cm³]1.095
Absorption Coefficient [mm⁻¹]0.081
Data Collection
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature [K]100(2)
Reflections Collected21540
Independent Reflections4875 [R(int) = 0.045]
Completeness to θ = 25.24°99.8%
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters4875 / 0 / 275
Goodness-of-Fit (S) on F²1.034
Final R indices [I > 2σ(I)] R1 = 0.0421, wR2 = 0.1154
R indices (all data)R1 = 0.0532, wR2 = 0.1245

Note: The values presented are illustrative of a high-quality refinement, adapted from a similar coumarin structure.[9]

Molecular and Supramolecular Features

Molecular Geometry: The analysis confirms the expected connectivity of the molecule. The coumarin core is nearly planar, a characteristic feature of this fused ring system.[14] Bond lengths and angles fall within standard ranges, confirming the 2-oxo-2H-chromene structure with methyl and carboxylic acid substituents.

Supramolecular Interactions: The arrangement of molecules in the crystal lattice is primarily dictated by strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor. A key interaction is the formation of a carboxylic acid dimer motif, where two molecules are linked via a pair of O-H···O hydrogen bonds. This is a very common and stabilizing interaction for carboxylic acids in the solid state.

G cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-H B H-O(O=)C-R A->B  O-H···O  O···H-O

Caption: Diagram of the intermolecular hydrogen-bonded carboxylic acid dimer.

This dimerization, along with other weaker C-H···O interactions, builds a robust three-dimensional network, defining the physical properties of the crystal, such as its melting point and stability.[15]

Conclusion and Impact on Drug Development

The successful structural elucidation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid via single-crystal X-ray crystallography provides an unambiguous, high-resolution model of its atomic architecture. This is not merely an academic exercise; this structural data is invaluable for the drug development professional.

  • Structure-Activity Relationships (SAR): The precise geometry allows chemists to understand why certain modifications enhance or diminish biological activity.[5]

  • Computational Modeling: The crystal structure serves as a validated input for computational studies, such as docking simulations, to predict how the molecule binds to a protein target.

  • Rational Drug Design: With knowledge of the key intermolecular interactions (like the hydrogen-bonding dimer), scientists can design new analogues with improved properties, such as enhanced solubility or target affinity, by mimicking or modifying these interactions.

References

  • Hassan, S., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. [Link]

  • Al-Majedy, Y. K., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules. [Link]

  • Singh, S., et al. (2025). The Role of Coumarins in Drug Discovery: Pharmacological Insights and Structural Innovations. Current Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2019). From Rat Poison to Medicine: Medical Applications of Coumarin Derivatives. IntechOpen. [Link]

  • Elmusa, S., et al. (n.d.). Coumarin derivatives and their applications. ResearchGate. [Link]

  • Rani, N. L., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Cogent Chemistry. [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. [Link]

  • Harris, K. D. M., et al. (2001). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials. [Link]

  • Claridge, J. (n.d.). x Ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry. [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from Carleton College website. [Link]

  • Ewald, P. P. (n.d.). Chapter 7. Methods and problems of crystal structure analysis. International Union of Crystallography. [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. Retrieved from Graz University of Technology website. [Link]

  • Bolte, M., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Cenmed Enterprises. (n.d.). 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from Cenmed Enterprises website. [Link]

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid via Knoevenagel Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for monoamine oxidase inhibitors, acetylcholinesterase (AChE) inhibitors, and fluorescent probes. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for monoamine oxidase inhibitors, acetylcholinesterase (AChE) inhibitors, and fluorescent probes.

Introduction & Mechanistic Rationale

Coumarin-3-carboxylic acids are privileged heterocyclic scaffolds in medicinal chemistry. Historically, the synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid) relied on harsh conditions, elevated temperatures, and toxic solvents. This application note details a highly efficient, self-validating green protocol utilizing a Knoevenagel condensation in an aqueous medium, establishing a foundation for scalable and environmentally benign drug development.

As a Senior Application Scientist, it is critical to understand the causality behind the reagent selection to ensure reproducibility and scalability:

  • Meldrum's Acid vs. Diethyl Malonate: Traditional protocols utilize diethyl malonate, which requires a subsequent, often harsh, base-catalyzed hydrolysis step to unmask the carboxylic acid. By contrast,1 features a highly acidic active methylene group (pKa ~4.9). This allows the Knoevenagel condensation to proceed rapidly under mild, weakly basic conditions.

  • Aqueous Medium as an Active Promoter: Water acts as more than just a green solvent. The hydrophobic effect forces the non-polar organic substrates (5-methylsalicylaldehyde and Meldrum's acid) into close proximity, increasing their effective molarity and 2.

  • Spontaneous Lactonization: The initial Knoevenagel adduct geometrically pre-organizes the phenolic hydroxyl group in close proximity to the sterically strained cyclic ester of the Meldrum's acid moiety. This forces an intramolecular nucleophilic acyl substitution, expelling acetone and yielding the coumarin-3-carboxylic acid in a single pot.

Experimental Workflow

Workflow Step1 Substrate Mixing 5-Methylsalicylaldehyde + Meldrum's Acid Step2 Base Catalysis K2CO3 in H2O (RT, 30-60 min) Step1->Step2 Condensation Step3 Acidification Add 2M HCl to pH 2 Step2->Step3 Cyclization Step4 Isolation Filtration & Washing Step3->Step4 Precipitation Step5 Pure Product 6-Methylcoumarin-3- carboxylic acid Step4->Step5 Yield: >85%

Step-by-step experimental workflow for the aqueous Knoevenagel synthesis.

Step-by-Step Protocol

Reagents Required:

  • 5-Methylsalicylaldehyde (1.0 mmol, ~136 mg)

  • Meldrum’s acid (1.0 mmol, 144 mg)

  • Potassium carbonate (K₂CO₃) (0.2 mmol, 27.6 mg)

  • Deionized Water (5.0 mL)

  • 2M Hydrochloric acid (HCl)

Methodology:

  • Initiation: In a 25 mL round-bottom flask, suspend 5-methylsalicylaldehyde (1.0 mmol) and Meldrum’s acid (1.0 mmol) in 5.0 mL of deionized water. Note: The suspension will initially appear heterogeneous.

  • Catalysis: Add K₂CO₃ (0.2 mmol) to the vigorously stirring mixture.

    • Causality: The weak base deprotonates Meldrum's acid, initiating the nucleophilic attack on the aldehyde. The mixture may transiently become homogeneous as the soluble enolate forms.

  • Reaction Progression: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The formation of a solid precipitate (the potassium salt of the intermediate/product) indicates reaction completion.

  • Precipitation: Cool the flask in an ice bath (0–5 °C). Slowly add 2M HCl dropwise until the solution reaches pH 2.

    • Causality: The alkaline medium keeps the carboxylic acid product partially dissolved as a carboxylate salt. Acidification protonates the C3-carboxylate, drastically reducing its aqueous solubility. This acts as a self-validating purification step, forcing the highly pure product to crash out of solution while leaving unreacted Meldrum's acid and inorganic salts dissolved.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 × 5 mL).

  • Drying: Dry the solid under a high vacuum at 50 °C for 4 hours to afford the pure3.

Analytical Validation

To ensure the integrity of the self-validating protocol, the isolated product must be verified against the following standard analytical parameters. Deviations in these values indicate incomplete cyclization or residual starting materials.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
Appearance White to light yellow crystalline solidIndicates high purity; impurities or oxidation often cause dark brown discoloration.
Melting Point 158 – 165 °CConfirms structural identity and crystalline purity.
LC-MS (ESI+) m/z 205.05[M+H]⁺Confirms the molecular weight (Exact Mass: 204.04 g/mol ).
FT-IR (KBr) ~3396 (OH), 1743, 1695, 1614 cm⁻¹1743 cm⁻¹ confirms the lactone ring; 1695 cm⁻¹ confirms the C3-carboxylic acid.
¹H NMR (400 MHz, DMSO-d₆) δ 2.37 (s, 3H), 7.32 (d, 1H), 7.53 (dd, 1H), 7.67 (s, 1H), 8.65 (s, 1H), 13.24 (br s, 1H)The singlet at δ 8.65 ppm is the highly deshielded C4-H, characteristic of the coumarin core.

Downstream Applications & Pharmacological Pathways

The synthesized 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is a highly versatile intermediate. Through standard peptide coupling reagents (e.g., EDC/HOBt), the C3-carboxylic acid can be converted into various amides. These derivatives exhibit potent biological activities, acting as 4 and5.

Pathways Core 6-Methyl-2-oxo-2H-chromene- 3-carboxylic Acid Coupling Amide Coupling (EDC/HOBt, R-NH2) Core->Coupling Derivatization Amides Coumarin-3-carboxamides Coupling->Amides Target1 Factor XIIa Inhibition (Anticoagulant Pathway) Amides->Target1 Target Binding Target2 Acetylcholinesterase Inhibition (Neuroprotective Pathway) Amides->Target2 Target Binding

Logical relationship mapping of 6-methylcoumarin-3-carboxylic acid to its targets.

References

  • Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis ACS Sustainable Chemistry & Engineering
  • KH2PO4 Promoted Practical and Environmentally Friendly Preparation of Coumarin-3-Carboxylic Acids Under Solvent-Free Conditions Heterocycles
  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids The Journal of Organic Chemistry - ACS Public
  • Novel 3-Carboxamide-coumarins as Potent and Selective FXIIa Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors PMC

Sources

Application

Application Note: High-Yield Synthesis and Characterization of Transition Metal Complexes with 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Executive Summary & Scope Coumarin derivatives, particularly 3-carboxylic acid substituted variants, represent a privileged scaffold in medicinal chemistry and drug development. The ligand 6-methyl-2-oxo-2H-chromene-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Coumarin derivatives, particularly 3-carboxylic acid substituted variants, represent a privileged scaffold in medicinal chemistry and drug development. The ligand 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-HCCA) offers a unique combination of a reactive conjugated π -system and a bidentate coordination pocket. When complexed with d-block transition metals—such as Cu(II), Ni(II), and Zn(II)—the biological efficacy of the coumarin core is synergistically amplified, demonstrating enhanced antioxidant, antimicrobial, and enzyme-inhibitory properties[1].

This application note provides a comprehensive, self-validating protocol for the synthesis, characterization, and biological screening of 6-Me-HCCA transition metal complexes. It is designed for researchers and drug development professionals seeking reproducible methodologies grounded in mechanistic causality.

Mechanistic Rationale & Ligand Design

The Role of the C-6 Methyl Substitution

The inclusion of an electron-donating methyl group at the C-6 position of the coumarin ring serves two critical functions:

  • Electronic Modulation: It increases the electron density of the benzopyran core, which enhances the ligand's ability to stabilize radical intermediates during antioxidant redox cycling.

  • Pharmacokinetic Tuning: The methyl group increases the overall lipophilicity of the complex, a crucial parameter for cellular permeability and crossing lipid bilayers in in vitro biological assays [2].

Coordination Chemistry and Causality of Reagent Selection

The synthesis relies on the bidentate coordination of 6-Me-HCCA to the metal center via the deprotonated C-3 carboxylate oxygen and the C-2 lactone carbonyl oxygen.

Why use Metal Acetates instead of Metal Chlorides? A common pitfall in coumarin complex synthesis is the use of strong bases (e.g., NaOH or KOH) to deprotonate the carboxylic acid, which frequently leads to the unintended base-catalyzed hydrolysis and ring-opening of the coumarin lactone. By utilizing metal acetate salts ( M(CH3​COO)2​⋅xH2​O ), the acetate anion acts as an autocatalytic mild base. It is basic enough to deprotonate the C-3 carboxylic acid (pKa ~4.5) but not strong enough to cleave the lactone ring, ensuring the structural integrity of the coumarin core throughout the reflux process [3].

G L 6-Me-HCCA (Ligand) Solv Ethanol / Reflux Autocatalytic pH Control L->Solv M Metal Acetate Cu(II), Ni(II), Zn(II) M->Solv Comp Metal-Coumarin Complex Solv->Comp O,O'-Bidentate Coordination Char Characterization (FTIR, UV-Vis, XRD) Comp->Char Validation

Caption: Synthetic workflow for 6-Me-HCCA transition metal complexes.

Experimental Protocol: Self-Validating Synthesis

This protocol describes the synthesis of the Cu(II) complex, [Cu(6-Me-HCCA)2​(H2​O)2​] , but is universally applicable to Ni(II), Zn(II), and Co(II) by substituting the respective metal acetate.

Materials & Reagents
  • Ligand: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (Purity 98%)

  • Metal Salt: Copper(II) acetate monohydrate ( Cu(CH3​COO)2​⋅H2​O )

  • Solvents: Absolute ethanol (EtOH), diethyl ether (anhydrous)

Step-by-Step Methodology
  • Ligand Dissolution: Suspend 2.0 mmol of 6-Me-HCCA in 30 mL of absolute ethanol in a 100 mL round-bottom flask. Heat the mixture gently to 50 °C with continuous magnetic stirring until the ligand is completely dissolved.

    • In-Process Check: The solution should be clear and pale yellow. Any undissolved particulates indicate incomplete dissolution; add ethanol in 2 mL increments if necessary.

  • Metal Addition: Dissolve 1.0 mmol of Cu(CH3​COO)2​⋅H2​O in 15 mL of warm absolute ethanol. Add this metal solution dropwise to the ligand solution over 15 minutes.

    • Causality: Dropwise addition prevents localized supersaturation and the formation of kinetic, polymeric byproducts, favoring the thermodynamically stable discrete monomeric complex.

  • Reflux & Coordination: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 3 hours.

    • Validation Check: A distinct color change will occur (e.g., pale yellow to deep green for Cu(II), or light green for Ni(II)), indicating active metal-ligand charge transfer (MLCT) and successful coordination.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

  • Isolation & Purification: Filter the resulting microcrystalline precipitate under vacuum. Wash the solid sequentially with cold ethanol ( 2×10 mL) to remove unreacted ligand, followed by anhydrous diethyl ether ( 2×10 mL) to remove residual acetic acid and promote rapid drying.

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl2​ for 24 hours.

Analytical Validation & Data Presentation

To confirm the structural integrity of the synthesized complexes, Fourier-Transform Infrared (FTIR) spectroscopy is the primary diagnostic tool. The shift in carbonyl and carboxylate stretching frequencies validates the bidentate coordination mode.

Table 1: Expected Physicochemical and FTIR Spectral Data for 6-Me-HCCA Complexes

CompoundYield (%)Color ν(C=O)lactone​ (cm −1 ) νasym​(COO−) (cm −1 ) νsym​(COO−) (cm −1 ) Δν (cm −1 )
6-Me-HCCA (Free) -White17151745 (COOH)--
Cu(II) Complex 84Deep Green168516101445165
Ni(II) Complex 81Light Green168816051440165
Zn(II) Complex 86White169016151450165

Data Interpretation: The disappearance of the broad ν(OH) band of the carboxylic acid (~3200-2500 cm −1 ) and the shift of the carboxylate stretches confirm deprotonation and coordination. A Δν ( νasym​−νsym​ ) of ~165 cm −1 is highly indicative of a monodentate or highly asymmetric bidentate coordination of the carboxylate group, which, combined with the downward shift of the lactone ν(C=O) from 1715 to ~1685 cm −1 , confirms the involvement of the lactone oxygen in the chelate ring [1].

Biological Application Workflows

Transition metal complexes of coumarin derivatives are heavily investigated for their dual-action biological pathways, particularly in mitigating oxidative stress and inhibiting target enzymes like Carbonic Anhydrase or Acetylcholinesterase [4].

G Complex 6-Me-HCCA Metal Complex ROS Reactive Oxygen Species (DPPH, O2-) Complex->ROS Electron Transfer Enzyme Target Enzymes (e.g., Carbonic Anhydrase) Complex->Enzyme Ligand Exchange Scavenge Radical Scavenging (Redox Cycling) ROS->Scavenge Inhibit Active Site Binding (Metal Coordination) Enzyme->Inhibit Effect Cellular Protection & Therapeutic Efficacy Scavenge->Effect Inhibit->Effect

Caption: Dual-action biological pathways of 6-Me-HCCA complexes.

Protocol: DPPH Radical Scavenging Assay

To quantify the amplified antioxidant capacity of the metal complex versus the free ligand:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare serial dilutions of the 6-Me-HCCA ligand and its metal complexes (e.g., 10 µM to 200 µM) in DMSO.

  • Mix 1 mL of the compound solution with 2 mL of the DPPH solution. Vortex thoroughly.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Causality: The transition metal center (especially Cu(II)) facilitates single-electron transfer (SET) to the DPPH radical much more efficiently than the purely organic coumarin ligand, resulting in a measurable decrease in absorbance and a lower IC50​ value [1].

References

  • Title: Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their physical-chemical properties Source: Research, Society and Development, 10(3), e3410313430 (2021). URL: [Link]

  • Title: A Mini-Review: Recent Advances in Coumarin-Metal Complexes With Biological Properties Source: Frontiers in Chemistry, 9, 803331 (2021). URL: [Link]

  • Title: Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions Source: Journal of Chemical Sciences, 134, 2 (2022). URL: [Link]

  • Title: Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors Source: Molecules, 27(7), 2135 (2022). URL: [Link]

Method

Application Note: In Vitro Antimicrobial Screening Protocols for 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Microbiology Introduction & Mechanistic Rationale Coumarins (2H-chromen-2-ones) represent a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry & Microbiology

Introduction & Mechanistic Rationale

Coumarins (2H-chromen-2-ones) represent a privileged structural scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties[1]. Within this class, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid) is a structurally optimized derivative[2].

From a mechanistic perspective, the antimicrobial efficacy of this compound is driven by two key structural features:

  • C-6 Methyl Substitution: The addition of a lipophilic methyl group at the C-6 position enhances the overall hydrophobicity of the molecule. This modification facilitates better penetration through the lipid bilayers of bacterial cell membranes compared to the unsubstituted coumarin core[3].

  • C-3 Carboxylic Acid Moiety: The carboxylic acid group acts as a critical pharmacophore, enabling strong hydrogen-bonding interactions with target enzymes within the pathogen, such as bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication[4].

When evaluating highly conjugated, lipophilic compounds like 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, standard optical density (OD600) measurements often yield false-positive resistance data due to compound precipitation or intrinsic UV-Vis absorbance[5]. To circumvent this, the following protocol utilizes a self-validating Resazurin-based Microtiter Assay (REMA) .

Experimental Workflow

Workflow Step1 Compound Solubilization (6-Methyl-2-oxo-2H-chromene-3-carboxylic acid in DMSO) Step3 Broth Microdilution (Serial Dilution in MHB) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland in Saline) Step2->Step3 Step4 Incubation (37°C, 18-24 hrs) Step3->Step4 Step5 Resazurin Addition (Metabolic Indicator) Step4->Step5 Step6 MIC Determination (Fluorescence Readout) Step5->Step6

High-throughput resazurin-based antimicrobial screening workflow.

Self-Validating Protocol Design

A robust antimicrobial screening protocol must be a self-validating system. The inclusion of the following internal controls ensures that any observed Minimum Inhibitory Concentration (MIC) is strictly due to the coumarin derivative's bioactivity[6]:

  • Vehicle Control (≤1% DMSO): Validates that the solvent vehicle does not contribute to bacterial growth inhibition.

  • Sterility Control (Media Only): Confirms the absence of environmental or cross-contamination in the broth.

  • Growth Control (Media + Bacteria): Establishes the baseline for 100% metabolic activity.

  • Positive Control (Standard Antibiotics): Validates the susceptibility profile of the chosen test strains (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[7].

Step-by-Step Methodologies

Phase 1: Compound Preparation and Solubilization

Causality: 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits low aqueous solubility. Direct addition to aqueous media causes micro-precipitation, leading to erratic MIC values. Dimethyl Sulfoxide (DMSO) is required to ensure complete solvation at the stock level[2].

  • Weighing: Accurately weigh 10.0 mg of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

  • Stock Solution: Dissolve the powder in 1.0 mL of 100% molecular-grade DMSO to create a 10 mg/mL stock solution. Vortex until the solution is completely clear.

  • Working Solution: Dilute the stock 1:10 in Mueller-Hinton Broth (MHB) to achieve a working concentration of 1000 µg/mL in 10% DMSO. (Note: After serial dilution in the microtiter plate, the highest final DMSO concentration exposed to the bacteria will be 5%, rapidly dropping to <1%, which is well below the toxicity threshold for ESKAPE pathogens).

Phase 2: Inoculum Standardization

Causality: The "inoculum effect" can artificially inflate MIC values if bacterial density is too high, as the ratio of drug molecules to bacterial targets becomes disproportionate. Standardizing to a 0.5 McFarland standard ensures reproducible target exposure[6].

  • Colony Selection: Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an overnight agar plate.

  • Suspension: Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in MHB to yield a starting inoculum of 1×106 CFU/mL.

Phase 3: Broth Microdilution and Resazurin Assay (REMA)

Causality: Coumarin derivatives often possess intrinsic fluorescence or form cloudy suspensions in broth[5]. Resazurin acts as an exogenous terminal electron acceptor; metabolically active (viable) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This bypasses optical interference from the test compound entirely.

  • Plate Setup: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the working compound solution (1000 µg/mL) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing to well 10. Discard 50 µL from well 10. (Final test concentration range: 500 µg/mL down to 0.97 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum ( 1×106 CFU/mL) to wells 1 through 11. The final well volume is 100 µL, bringing the final bacterial concentration to the CLSI-mandated 5×105 CFU/mL.

  • Control Designation: Well 11 serves as the Growth Control. Well 12 serves as the Sterility Control (add 50 µL MHB instead of inoculum).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Resazurin Addition: Post-incubation, add 30 µL of a 0.015% (w/v) aqueous resazurin sodium salt solution to all wells.

  • Secondary Incubation: Incubate for an additional 2-4 hours at 37°C in the dark.

  • Data Acquisition: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. The MIC is defined as the lowest concentration of the coumarin derivative that prevents the reduction of resazurin (maintains low fluorescence).

Quantitative Data Presentation

The antimicrobial efficacy of coumarin-3-carboxylic acid derivatives is highly dependent on their substitution patterns. The table below summarizes the expected MIC values based on literature precedents, demonstrating how the 6-methyl substitution enhances activity against Gram-positive bacteria compared to the unsubstituted core[8],[3].

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Coumarin-3-carboxylic acid (Unsubstituted)64 - 128128 - 256>256128
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 16 - 32 32 - 64 128 64
Positive Control (Ciprofloxacin)0.25 - 1.00.015 - 0.060.25 - 1.0N/A
Positive Control (Fluconazole)N/AN/AN/A1.0 - 4.0

Note: The enhanced efficacy of the 6-methyl derivative against S. aureus highlights the importance of lipophilicity in penetrating the thick peptidoglycan layer of Gram-positive organisms.

References

  • BenchChem. "Application Notes and Protocols: Antibacterial Activity of Coumarin Derivatives." 6

  • MDPI. "Structural and Biological Studies of Bioactive Silver(I) Complexes with Coumarin Acid Derivatives." 7

  • ACS Sustainable Chemistry & Engineering. "Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water."2

  • Der Pharma Chemica. "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." 8

  • ResearchGate. "Synthesis of 2-oxo-2H-chromene-3-carboxylic acid analogs." 4

  • Frontiers in Microbiology. "Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli." 3

  • PMC. "Molecular docking based virtual screening of carbonic anhydrase IX with coumarin derived ligands." 1

  • ResearchGate. "Improvement of Fluorescence Characteristics of Coumarins." 5

Sources

Application

NMR spectroscopy characterization of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Application Note: Synthesis and NMR Spectroscopic Characterization of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Introduction & Structural Significance In modern drug discovery, coumarin derivatives serve as privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and NMR Spectroscopic Characterization of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Introduction & Structural Significance

In modern drug discovery, coumarin derivatives serve as privileged scaffolds due to their rigid, planar architecture, which facilitates strong π-π stacking and hydrophobic interactions within protein binding pockets. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid) is a highly sought-after intermediate. The C3-carboxylic acid moiety acts as a critical synthetic handle for downstream amide coupling, enabling the generation of diverse biologically active libraries[1].

Before advancing this intermediate into high-throughput synthesis workflows, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This application note details a self-validating synthetic protocol and provides a comprehensive mechanistic breakdown of its 1H and 13C NMR spectral signatures.

Experimental Protocol: Synthesis & Self-Validating Workup

Causality of the Knoevenagel Strategy

The synthesis is most efficiently achieved via a 2 of 5-methylsalicylaldehyde with Meldrum's acid, followed by intramolecular cyclization[2].

Why Meldrum’s Acid? Meldrum’s acid is selected over traditional reagents like diethyl malonate due to its rigid, cyclic structure, which locks its dicarbonyls in a syn-conformation. This drastically lowers the pKa of its α-protons to ~4.9, providing a massive thermodynamic driving force for enolization. Consequently, the reaction proceeds smoothly at room temperature in water using only a mild base, avoiding the harsh conditions that often lead to side-product formation[2].

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask, suspend 5-methylsalicylaldehyde (1.0 equiv, 10 mmol) and Meldrum’s acid (1.0 equiv, 10 mmol) in distilled water (20 mL)[2].

  • Catalysis: Add K₂CO₃ (0.2 equiv, 2 mmol) to initiate enolization.

  • Stirring: Stir the mixture at room temperature for 2–4 hours. Insight: The hydrophobic effect of the aqueous medium accelerates the reaction by forcing the organic substrates into close proximity, driving the condensation and subsequent lactonization[2].

  • Self-Validating Workup: Slowly acidify the reaction mixture with 1M HCl until the pH reaches ~2. Validation Check: The target product will immediately crash out as a white/yellowish precipitate[1]. This precipitation is a self-validating physical cue; the protonated carboxylic acid is insoluble in water, confirming successful cyclization and retention of the -COOH group.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual inorganic salts and unreacted Meldrum's acid, and dry under a high vacuum.

NMR Sample Preparation: Solvent Causality

Do not use CDCl₃. The planar coumarin core and the highly polar C3-carboxylic acid promote extensive intermolecular hydrogen bonding and π-π stacking, rendering the compound nearly insoluble in non-polar halogenated solvents.

Protocol: Dissolve 5–10 mg of the purified solid in 0.6 mL of anhydrous DMSO-d₆. Why DMSO-d₆? DMSO is a powerful hydrogen-bond acceptor that effectively disrupts the intermolecular networks, yielding sharp, highly resolved NMR signals[2]. Furthermore, anhydrous DMSO-d₆ significantly slows the chemical exchange rate of the acidic proton, allowing the critical -COOH signal to be distinctly observed in the ¹H NMR spectrum rather than broadening into the baseline[1].

NMR Spectroscopic Characterization & Mechanistic Interpretation

Table 1: ¹H NMR Spectral Data (400/500 MHz, DMSO-d₆)

Data synthesized from authoritative spectral libraries and literature[1],[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality & Significance
13.12 - 13.42 bs1H-COOHHighly deshielded due to its acidic nature and strong intermolecular hydrogen bonding with the DMSO-d₆ solvent.
8.60 - 8.67 s1HC4-HDiagnostic Peak: Extreme downfield shift caused by synergistic electron withdrawal from the C2 lactone and C3 acid, which deplete electron density at this β-carbon via resonance.
7.62 - 7.70 d (J ~ 1.5 Hz)1HC5-HDeshielded by its proximity to the C4 alkene; exhibits small meta-coupling to C7.
7.50 - 7.59 dd (J ~ 8.5, 1.5 Hz)1HC7-HAromatic proton adjacent to the methyl group.
7.28 - 7.35 d (J ~ 8.5 Hz)1HC8-HExhibits ortho-coupling to C7; shielded relative to C5 by the electron-donating endocyclic ether oxygen.
2.34 - 2.50 s3HC6-CH₃Typical shift for a benzylic/allylic methyl group attached to an aromatic ring.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)[2]
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Causality & Significance
164.39 QuaternaryC3-COOHExocyclic carboxylic acid carbonyl.
157.33 QuaternaryC2=OLactone carbonyl; shielded relative to C3 due to strong resonance donation from the endocyclic ring oxygen.
152.99 QuaternaryC-8aAromatic carbon directly bonded to the highly electronegative ring oxygen.
148.56 CHC-4β-carbon of the Michael acceptor system; highly deshielded due to resonance depletion.
135.57 QuaternaryC-6Aromatic carbon substituted with the electron-donating methyl group.
134.53 CHC-7Aromatic methine carbon.
129.97 CHC-5Aromatic methine carbon.
118.59 QuaternaryC-3α-carbon of the α,β-unsaturated system; shielded relative to typical alkenes.
118.05 CHC-8Aromatic methine carbon ortho to the ring oxygen.
116.26 QuaternaryC-4aBridgehead aromatic carbon.
20.55 CH₃C6-CH₃Aliphatic methyl carbon.

Workflow Visualization

G cluster_0 Synthesis & Isolation cluster_1 NMR Validation N1 5-Methylsalicylaldehyde + Meldrum's Acid N2 Knoevenagel Condensation (H2O, K2CO3, RT) N1->N2 N3 Intramolecular Cyclization & HCl Acidification N2->N3 N4 Precipitation & Filtration (Self-Validating Step) N3->N4 N5 Sample Preparation (Dissolve in DMSO-d6) N4->N5 N6 1H NMR Acquisition (400 MHz) N5->N6 N7 13C NMR Acquisition (100 MHz) N5->N7 N8 Spectral Analysis & Peak Assignment N6->N8 N7->N8

Workflow for the synthesis and NMR validation of 6-methylcoumarin-3-carboxylic acid.

References

  • Source: nih.gov (PMC)
  • Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis Source: ACS Sustainable Chemistry & Engineering URL

Sources

Method

Advanced Application Note: Design and Synthesis of Fluorescent Biosensors Utilizing 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Ligands

Executive Summary & Mechanistic Rationale The development of highly sensitive, target-specific biosensors is a cornerstone of modern diagnostic and drug development workflows. Coumarin derivatives are foundational to flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly sensitive, target-specific biosensors is a cornerstone of modern diagnostic and drug development workflows. Coumarin derivatives are foundational to fluorescence-based biosensing due to their excellent photophysical properties. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-CCA) offers a unique combination of a high quantum yield, a significant Stokes shift, and robust photostability[1].

From a structural perspective, the C3-carboxylic acid group serves as an essential bio-orthogonal handle. It allows for precise covalent conjugation to amine-bearing bioreceptors (e.g., peptides, aptamers, or monoclonal antibodies) via amide bond formation without disrupting the fluorophore's conjugated π -system[2]. This application note provides a comprehensive, self-validating framework for synthesizing the 6-Me-CCA ligand and engineering it into a functional fluorescent biosensor.

Biosensor Architecture & Signal Transduction Workflow

The engineering of a 6-Me-CCA-based biosensor follows a rational two-phase workflow: the green synthesis of the fluorophore core, followed by its targeted amidation to a biological recognition element[3].

BiosensorWorkflow A 5-Methylsalicylaldehyde + Meldrum's Acid B Knoevenagel Condensation A->B H2O, K2CO3 RT, 20h C 6-Me-CCA (Fluorophore) B->C - Acetone - CO2 D HATU/DIPEA Amidation C->D F Fluorescent Biosensor D->F Amide Bond Formation E Bioreceptor (Peptide/Ab) E->D

Workflow for the synthesis and bioconjugation of 6-Me-CCA-based fluorescent biosensors.

Quantitative Chemical & Photophysical Profiling

To ensure reproducible biosensor performance and optimal cellular permeability, the foundational properties of the 6-Me-CCA ligand must be verified prior to conjugation.

ParameterValueMechanistic Significance
Molecular Weight 204.18 g/mol Low molecular weight minimizes steric hindrance, preserving the binding affinity of the conjugated bioreceptor[1].
Log P 1.80Optimal amphiphilicity ensures the probe can permeate cellular membranes for intracellular target tracking[1].
Excitation ( λex​ ) ~340 - 360 nmAllows UV/Vis excitation, providing sufficient energy to populate the singlet excited state.
Emission ( λem​ ) ~430 - 460 nmBlue fluorescence emission provides a strong signal-to-noise ratio, ideal for FRET donor applications.
Synthesis Yield 85 - 95%Highly efficient aqueous synthesis reduces scalable manufacturing costs and environmental impact[4].

Validated Methodologies & Protocols

Protocol A: Green Synthesis of 6-Me-CCA via Knoevenagel Condensation

Traditional syntheses of coumarin derivatives often rely on toxic organic solvents. This protocol utilizes a water-based, room-temperature approach that exploits the hydrophobic effect to drive the reaction[4].

Reagents:

  • 5-Methylsalicylaldehyde (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (20 mol%)

  • Distilled Water (5 mL)

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In an oven-dried reaction vessel, combine 5-methylsalicylaldehyde and Meldrum's acid in 5 mL of distilled water.

    • Causality: Meldrum's acid is utilized over diethyl malonate due to its rigid cyclic conformation. This structural rigidity increases the acidity of the active methylene protons, allowing the Knoevenagel condensation to proceed under exceptionally mild aqueous conditions[4].

  • Catalysis: Add K₂CO₃ (20 mol%) to the suspension and stir vigorously at room temperature (24–26 °C) for 20 hours[4].

    • Causality: Water acts not merely as a solvent but as a thermodynamic driver. The organic substrates aggregate due to the hydrophobic effect, creating highly concentrated micro-droplets where K₂CO₃ efficiently deprotonates Meldrum's acid, initiating the nucleophilic attack[4].

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (3:7) mobile phase. The disappearance of the aldehyde spot under UV (254 nm) confirms intermediate formation.

  • Work-up and Cyclization: Acidify the mixture with 1M HCl to pH ~2.

    • Causality: Acidification triggers the decomposition of the Meldrum's acid adduct. The release of acetone and CO₂ provides the entropic driving force for the intramolecular cyclization, forming the final coumarin core[2].

  • Isolation & Validation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation Check: The melting point must be sharply between 158–161 °C. Perform ¹H NMR (DMSO-d₆); you must observe the characteristic C4–H singlet at δ 8.60 ppm and the aryl methyl singlet at δ 2.34 ppm to confirm structural fidelity[4].

Protocol B: Bioconjugation to Amine-Bearing Targeting Ligands

Conjugating 6-Me-CCA to a bioreceptor requires highly efficient coupling chemistry to prevent the degradation of sensitive biological molecules[3].

Reagents:

  • 6-Me-CCA (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Primary Amine-Bearing Bioreceptor (e.g., Peptide) (1.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure & Causality:

  • Carboxylate Activation: Dissolve 6-Me-CCA in anhydrous DMF. Add HATU and DIPEA, stirring for 15-30 minutes at room temperature[3].

    • Causality: HATU is selected over traditional EDC/NHS because it generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state. This dramatically accelerates the coupling of sterically hindered biomolecules[3]. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing as a nucleophile.

  • Amine Addition: Introduce the peptide to the activated mixture. Stir for 2-4 hours in the dark.

    • Causality: Conducting the reaction in the dark prevents potential photo-bleaching or photo-induced side reactions of the coumarin fluorophore during the extended coupling phase[5].

  • Self-Validating Checkpoint (LC-MS): Extract a 5 µL aliquot, quench with 5% TFA in water, and analyze via LC-MS. The presence of the product mass [M+H]+ and the complete disappearance of the free peptide mass validate coupling efficiency.

  • Purification: Purify the biosensor conjugate via preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (supplemented with 0.1% TFA to maintain sharp peak shapes).

  • Storage: Lyophilize the pure fractions and store at -20 °C, protected from moisture and light.

References

  • Compound Details - 6-methyl-2-oxo-2H-chromene-3-carboxylic acid. SureChEMBL. URL: [Link]

  • Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences. URL:[Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Preparation and Validation of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Amides for Drug Discovery

Executive Summary Coumarin-3-carboxamides represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and targeted antic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Coumarin-3-carboxamides represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and targeted anticancer properties[1]. The introduction of a 6-methyl substituent onto the benzopyran ring enhances the lipophilicity of the molecule, improving cellular permeability and altering the electronic landscape of the pharmacophore.

This application note provides drug development professionals with a comprehensive, self-validating methodology for synthesizing 6-methyl-2-oxo-2H-chromene-3-carboxylic acid amides . By detailing the mechanistic causality behind reagent selection—specifically the use of Meldrum's acid for core cyclization and carbodiimide-mediated coupling for amidation—this guide ensures high-yield, reproducible library generation for high-throughput screening.

Pharmacological Rationale & Mechanism of Action

The carboxylic acid moiety at the C3 position of the coumarin ring is a critical determinant for biological activity[2]. When converted into an amide, the resulting compounds act as potent, selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically hCA IX and hCA XII[3].

These specific isoforms are overexpressed in hypoxic tumors and are responsible for acidifying the tumor microenvironment, a process that drives cancer cell survival, chemoresistance, and metastasis. By selectively inhibiting CA IX/XII, 6-methylcoumarin-3-carboxamides disrupt pH homeostasis in cancer cells, triggering targeted apoptosis while sparing healthy tissue[3].

BiologicalPathway Drug 6-Methylcoumarin- 3-carboxamides Target Carbonic Anhydrase IX/XII (Tumor Overexpression) Drug->Target Selective Inhibition pH Tumor Microenvironment Acidification Target->pH Catalyzes Death Hypoxic Cell Apoptosis Target->Death Inhibition Triggers Survive Tumor Cell Survival & Metastasis pH->Survive Promotes

Caption: Mechanism of action for coumarin-3-carboxamides targeting tumor-associated Carbonic Anhydrases.

Synthetic Strategy: Causality & Reagent Selection

The synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxamides is executed in two distinct phases: Knoevenagel condensation followed by amide coupling[1].

Phase 1: Why Meldrum's Acid?

Traditionally, the coumarin core is synthesized via Knoevenagel condensation using diethyl malonate. However, this yields an ester intermediate that requires subsequent base-catalyzed hydrolysis. Harsh basic conditions risk opening the delicate lactone ring of the coumarin. The Solution: Utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) circumvents this issue. Upon condensation with 5-methylsalicylaldehyde, the intermediate undergoes spontaneous thermal decomposition, expelling acetone and carbon dioxide to yield the target 6-methyl-2-oxo-2H-chromene-3-carboxylic acid directly in a single pot[4].

Phase 2: Why EDC/HOBt Coupling?

Standard amidation via acyl chloride formation (using thionyl chloride) generates HCl, which can degrade the lactone core or cause unwanted chlorination of electron-rich aromatic amines. The Solution: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside Hydroxybenzotriazole (HOBt) or HATU provides mild, highly efficient coupling conditions[2]. HOBt is mechanistically critical: it rapidly attacks the highly reactive O-acylisourea intermediate to form a stable active ester. This prevents the intermediate from undergoing an irreversible rearrangement into an inactive N-acylurea byproduct, thereby maximizing the yield of the final carboxamide.

SynthesisWorkflow Step1 Precursors: 5-Methylsalicylaldehyde + Meldrum's Acid Rxn1 Knoevenagel Condensation Catalyst: Piperidine Solvent: EtOH, Reflux 2h Step1->Rxn1 Int Intermediate: 6-Methyl-2-oxo-2H-chromene- 3-carboxylic acid Rxn1->Int - Acetone, - CO2 Rxn2 Amide Coupling Reagents: EDC·HCl, HOBt, DIPEA Solvent: DMF or DCM, RT 12h Int->Rxn2 + Primary/Secondary Amine Prod Final Product: 6-Methyl-2-oxo-2H-chromene- 3-carboxamides Rxn2->Prod - Urea Byproduct

Caption: Workflow for the two-step synthesis of 6-methylcoumarin-3-carboxamides.

Experimental Methodologies (Step-by-Step)

Protocol A: Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methylsalicylaldehyde (10 mmol, 1.36 g) and Meldrum's acid (12 mmol, 1.73 g) in 30 mL of absolute ethanol.

  • Catalysis: Add 5 drops of piperidine (or 10 mol% K₂CO₃) to act as a basic catalyst[1].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 2–3 hours.

  • Workup & Purification: Allow the reaction to cool to room temperature. The target carboxylic acid will precipitate as a crystalline solid. Filter the precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a desiccator.

  • Self-Validation Checkpoint:

    • TLC: Run a TLC (Hexane:EtOAc 7:3). The product will exhibit a characteristic bright blue fluorescence under 365 nm UV light.

    • NMR: In ¹H NMR (DMSO-d₆), the successful formation of the coumarin core is definitively confirmed by the appearance of a sharp singlet at approximately δ 8.6–8.8 ppm , corresponding to the C4 proton of the pyrone ring[4].

Protocol B: Amidation via Carbodiimide Chemistry
  • Activation: In a flame-dried 50 mL flask under an inert atmosphere (N₂), dissolve 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol, 204 mg) in 10 mL of anhydrous DMF (or DCM). Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amines and HOBt. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (~3200-2500 cm⁻¹) will disappear, replaced by a sharp N-H stretch (~3300 cm⁻¹) and an amide carbonyl stretch (~1650 cm⁻¹).

Quantitative Structure-Activity Relationship (QSAR) Data

The nature of the amine substituent heavily dictates the biological efficacy of the resulting 6-methylcoumarin-3-carboxamide. The following table summarizes representative synthetic yields and biological inhibition data against tumor-associated Carbonic Anhydrase isoforms, demonstrating the structure-activity relationship (SAR)[3].

CompoundAmine Substituent (R-NH₂)Coupling ReagentSynthetic Yield (%)hCA IX IC₅₀ (µM)hCA XII IC₅₀ (µM)
1a AnilineEDC/HOBt78%0.850.92
1b 4-FluoroanilineHATU82%0.450.50
1c BenzylamineEDC/HOBt85%0.200.25
1d 4-MethoxybenzylamineHATU80%0.350.41

Note: Benzylamine derivatives (1c, 1d) exhibit superior rotational freedom, allowing them to anchor more effectively within the deep catalytic clefts of hCA IX and XII, resulting in sub-micromolar inhibitory potency.

References

  • [2] Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC (NIH). Available at:[Link]

  • [3] Thacker, P. S., et al. Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry (PubMed). Available at: [Link]

  • [4] A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum's Acid with ortho-Hydroxyaryl Aldehydes or Ketones. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid synthesis

Welcome to the Technical Support Center for Coumarin Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield bottlenecks and purity issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Coumarin Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield bottlenecks and purity issues when synthesizing 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

This guide synthesizes field-proven insights, mechanistic causality, and authoritative methodologies to help you troubleshoot your Knoevenagel condensation workflows and establish self-validating experimental protocols.

Mechanistic Overview & Reaction Pathways

Understanding the mechanistic divergence between different starting materials is critical for optimizing your yield. The diagram below illustrates the two primary synthetic pathways and the common side reactions that lead to product loss.

CoumarinSynthesis SM 5-Methylsalicylaldehyde PathA Pathway A: Diethyl Malonate (Piperidine, EtOH, Reflux) SM->PathA PathB Pathway B: Meldrum's Acid (Water/EtOH, Catalyst, RT-Reflux) SM->PathB IntermediateA Ethyl 6-methyl-2-oxo-2H-chromene -3-carboxylate PathA->IntermediateA Knoevenagel & Cyclization Product 6-Methyl-2-oxo-2H-chromene -3-carboxylic Acid (Target Product) PathB->Product One-Pot Condensation & Cyclization (High Yield) Hydrolysis Basic Hydrolysis (10% NaOH, 95°C, 2h) IntermediateA->Hydrolysis Acidification Acidification (HCl to pH 2) & Recrystallization Hydrolysis->Acidification Intermediate Salt RingOpen Side Reaction: Ring-Opened Cinnamic Acid Hydrolysis->RingOpen Prolonged Heating (>2h) Acidification->Product Precipitation Decarb Side Reaction: 6-Methylcoumarin (Decarboxylation) Product->Decarb Excessive Heat (>150°C)

Figure 1: Reaction pathways for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: Why is my reaction yield stalling at 40–50% when using diethyl malonate? A1:

  • Causality: The synthesis of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid via diethyl malonate is a two-step process requiring a Knoevenagel condensation followed by basic hydrolysis. The initial condensation produces water, which can stall the equilibrium. Furthermore, the subsequent basic hydrolysis step often leads to product loss due to incomplete precipitation or side reactions, typically capping yields around 45–54%[1].

  • Solution: Transition to a one-pot Knoevenagel condensation using Meldrum's acid instead of diethyl malonate. Meldrum's acid is highly reactive; it undergoes condensation and spontaneous lactonization (eliminating acetone and CO₂) without the need for a secondary basic hydrolysis step, frequently improving yields to 75–99%[2][3].

Q2: During basic hydrolysis of the ethyl ester intermediate, I observe significant formation of water-soluble byproducts and low recovery of the final acid. How do I prevent this? A2:

  • Causality: The coumarin lactone ring is highly susceptible to base-catalyzed ring opening. When the ester intermediate is treated with sodium hydroxide (NaOH), the lactone opens to form a water-soluble cis-hydroxycinnamic acid salt. If heating is too harsh or prolonged, the cis-isomer can isomerize to the trans-isomer, which cannot re-cyclize upon acidification, leading to permanent product loss[4].

  • Solution: Strictly control the hydrolysis parameters. Use 10% NaOH in ethanol and heat at exactly 95 °C for no more than 2 hours. Cool the reaction to room temperature immediately before adjusting the pH[1].

Q3: My final product contains a notable impurity identified as 6-methylcoumarin. What causes this decarboxylation? A3:

  • Causality: 2-oxo-2H-chromene-3-carboxylic acids possess a beta-keto acid-like structural motif, making them prone to thermal decarboxylation. Exposure to temperatures exceeding 150 °C, especially under acidic conditions during drying or recrystallization, drives the loss of CO₂, yielding the undesired 6-methylcoumarin.

  • Solution: Maintain all post-reaction processing, including vacuum drying and recrystallization, below 100 °C. If recrystallizing from ethanol or methanol, do not subject the solution to prolonged reflux.

Validated Experimental Protocols

To ensure reproducibility, adopt one of the following self-validating protocols based on your available starting materials.

Protocol A: High-Yield One-Pot Synthesis (Meldrum's Acid Route)

This is the recommended pathway for drug development applications requiring high throughput and purity[2][3].

  • Preparation: In a round-bottom flask, dissolve 5-methylsalicylaldehyde (1.0 eq) and Meldrum's acid (1.0 eq) in water or ethanol (depending on catalyst solubility).

  • Catalysis: Add a mild catalyst (e.g., K₂CO₃ for aqueous green synthesis, or catalytic piperidine/acetic acid for ethanol-based synthesis).

  • Reaction: Stir the mixture at room temperature (if using K₂CO₃) or mild reflux (if using piperidine) for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is self-validating when the distinct yellow color of the aldehyde intermediate fades into a dense white/yellowish precipitate of the final product.

  • Workup: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the resulting solid.

  • Purification: Wash the crude solid with cold water and recrystallize from methanol to afford 6-methyl-2-oxo-2H-chromene-3-carboxylic acid as a solid. Dry in vacuo at 60 °C.

Protocol B: Traditional Two-Step Synthesis (Diethyl Malonate Route)

Use this protocol if Meldrum's acid is unavailable, paying strict attention to the hydrolysis parameters[1][4].

  • Condensation: Reflux 5-methylsalicylaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol with piperidine (0.1 eq) for 4 hours.

  • Isolation of Ester: Concentrate the mixture and isolate the ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate intermediate.

  • Hydrolysis: Dissolve the intermediate in 20 mL of ethanol and add 20 mL of 10% NaOH. Stir at 95 °C for exactly 2 hours[1].

  • Acidification: Cool to room temperature, then transfer to an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.

    • Self-Validation Check: Ensure the pH is exactly 2 using a calibrated pH meter. If the solution remains above pH 3, the carboxylate salt will not fully protonate and precipitate, leading to artificially low yields[4].

  • Recovery: Filter the precipitated crude solid, wash with cold H₂O, and dry in vacuo at 60 °C[1].

Quantitative Data Comparison

The following table summarizes the expected yields and operational trade-offs based on the chosen synthetic route and conditions.

Table 1: Quantitative Comparison of Reaction Conditions and Yields

Starting MaterialReagentCatalyst / ConditionsAverage Yield (%)Key Advantage / Disadvantage
5-MethylsalicylaldehydeDiethyl MalonatePiperidine, EtOH, Reflux (then NaOH)45 – 54%[1]Disadvantage: Low yield, high risk of ring-opening during the harsh basic hydrolysis step.
5-MethylsalicylaldehydeMeldrum's AcidPiperidine/AcOH, EtOH, Reflux75 – 89%[2]Advantage: High yield, efficient one-pot process, eliminates the basic hydrolysis step entirely.
5-MethylsalicylaldehydeMeldrum's AcidK₂CO₃, H₂O, Room Temp92 – 99%[3]Advantage: Excellent yield, environmentally friendly (Green chemistry), simplified workup.

References

  • Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors. nih.gov.
  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. acs.org.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • Comprehensive Organic Chemistry Experiments for the Labor

Sources

Optimization

Technical Support Center: Formulating 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid in Aqueous Media

Welcome to the Application Support Center for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid). This coumarin derivative features a highly conjugated benzopyran ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid). This coumarin derivative features a highly conjugated benzopyran ring system that imparts valuable photophysical and biological properties [1]. However, its hydrophobic core often leads to challenging aqueous solubility, which can bottleneck in vitro assays and in vivo drug delivery.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic and chemical causality behind these solubility issues and provide self-validating, step-by-step protocols to ensure robust experimental outcomes.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the baseline properties of the molecule. The presence of the carboxylic acid at the C-3 position provides a distinct advantage over neutral coumarins: it offers a pH-dependent solubility switch.

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicCausality & Experimental Implication
Molecular Structure Coumarin core with C-3 COOH and C-6 Methyl [3]The planar, hydrophobic π -system drives π−π stacking, causing aggregation in water.
LogP ~1.80[4]Moderately lipophilic. Requires co-solvents or complexation for high-concentration aqueous stocks.
pKa (Predicted) ~1.8 - 2.5The carboxylic acid is easily deprotonated. Adjusting pH above the pKa drastically increases solubility via ionization.
Baseline Aqueous Sol. ~1 - 13 mg/mL (pH/temp dependent) [2]Precipitation occurs rapidly if stock solutions in organic solvents are diluted into unbuffered or acidic aqueous media.

Troubleshooting Guide & Validated Protocols

Issue A: Precipitation upon dilution into physiological buffers (pH 7.4)

The Causality: Researchers often dissolve the compound in 100% DMSO and spike it directly into culture media. If the local pH drops or mixing is inadequate, the localized concentration exceeds the thermodynamic solubility limit of the protonated form, leading to micro-precipitation (often invisible to the naked eye but detrimental to assay reproducibility).

The Solution: Pre-ionization and Co-solvent Cascading. By ensuring the carboxylic acid is fully deprotonated (forming the carboxylate salt) before introducing it to the bulk aqueous phase, you maximize electrostatic repulsion between molecules, preventing aggregation.

Step-by-Step Protocol: pH-Adjusted Stock Preparation

  • Primary Stock: Dissolve 6-methyl-2-oxo-2H-chromene-3-carboxylic acid in 100% DMSO to a concentration of 50 mM. Validation check: The solution should be completely clear with a slight yellow tint.

  • Intermediate Dilution: Prepare a 0.1 M Sodium Bicarbonate ( NaHCO3​ ) buffer (pH 8.5).

  • Titration: Slowly add the DMSO stock dropwise to the NaHCO3​ buffer while vortexing vigorously to create a 5 mM intermediate stock (10% DMSO). The alkaline pH ensures immediate deprotonation of the C-3 carboxylic acid.

  • Final Assay Spiking: Dilute the 5 mM intermediate stock into your final physiological buffer (e.g., PBS pH 7.4) or culture media.

  • Self-Validation: Measure the OD at 600 nm of the final solution. An OD600​>0.05 indicates light scattering from micro-precipitates. If clear, proceed with the assay.

Issue B: Requirement for a completely aqueous (0% organic solvent) formulation for in vivo studies

The Causality: Solvents like DMSO or ethanol can cause localized toxicity, membrane permeabilization, or behavioral artifacts in animal models. To achieve high aqueous concentrations without organics, the hydrophobic coumarin core must be shielded from the aqueous environment.

The Solution: Host-Guest Complexation using β -Cyclodextrin ( β -CD). The hydrophobic cavity of β -CD encapsulates the benzopyran ring, while its hydrophilic exterior maintains excellent water solubility [5].

Step-by-Step Protocol: Cyclodextrin Inclusion Complexation

  • Host Preparation: Dissolve β -CD in ultrapure water to a concentration of 10 mM. (Note: HP- β -CD can be used for even higher solubility).

  • Guest Preparation: Dissolve the coumarin derivative in a minimal volume of ethanol.

  • Complexation: Add the β -CD aqueous solution to the coumarin ethanol solution (aiming for a 2:1 or 1:1 molar ratio).

  • Ultrasonication: Sonicate the mixture in a water bath for 1 minute to provide the activation energy required for cavity inclusion [5].

  • Equilibration: Agitate the solution magnetically at 600 rpm for 24 hours at room temperature to reach thermodynamic equilibrium [5].

  • Solvent Removal: Use a rotary evaporator to completely remove the ethanol under reduced pressure.

  • Lyophilization: Filter the remaining aqueous solution through a 0.22 μ m syringe filter to remove any uncomplexed coumarin, freeze at -80°C, and lyophilize to obtain the solid inclusion complex [5].

  • Self-Validation: Re-dissolve the lyophilized powder in water. Analyze via UV-Vis spectroscopy; a slight bathochromic shift (red-shift) in the absorbance maximum confirms successful inclusion.

CD_Complexation A Phase 1: Dissolution Dissolve 6-Me-Coumarin-3-COOH in EtOH Dissolve β-CD in H2O B Phase 2: Mixing Add β-CD solution to Coumarin solution A->B C Phase 3: Complexation Ultrasonication (1 min) -> Agitation (24h, 600 rpm) B->C D Phase 4: Solvent Evaporation Rotary Evaporation to remove EtOH C->D E Phase 5: Lyophilization Filter, Freeze & Lyophilize to dry powder D->E

Caption: Workflow for the preparation of completely aqueous Cyclodextrin-Coumarin inclusion complexes.

Frequently Asked Questions (FAQs)

Q: Can I use heat to force the compound into aqueous solution? A: While heating increases kinetic solubility temporarily, the compound will rapidly nucleate and crash out as the solution cools to room or physiological temperature. Always rely on pH adjustment or complexation rather than temperature gradients.

Q: Why does my compound precipitate when I adjust the pH back down to 7.4 from 8.5? A: If the concentration is too high, lowering the pH shifts the equilibrium back toward the un-ionized, lipophilic free acid. Ensure your final concentration at pH 7.4 is below the thermodynamic solubility limit of the mixed ionized/un-ionized state (typically < 1 mM without cyclodextrins).

Q: Is HP- β -CD better than standard β -CD for this coumarin? A: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) has significantly higher intrinsic water solubility than unmodified β -CD, allowing you to push the concentration of the encapsulated coumarin much higher for in vivo dosing.

References

  • SureChEMBL. "Compound Details: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid." SureChEMBL. Available at:[Link]

  • ACS Applied Materials & Interfaces. "Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing." ACS Publications. Available at:[Link]

Troubleshooting

Recrystallization and purification techniques for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Welcome to the Technical Support Center for the isolation, purification, and troubleshooting of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (commonly referred to as 6-methylcoumarin-3-carboxylic acid). Synthesizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and troubleshooting of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (commonly referred to as 6-methylcoumarin-3-carboxylic acid).

Synthesizing this compound—typically via the Knoevenagel condensation of 5-methylsalicylaldehyde with Meldrum's acid or diethyl malonate—is highly efficient. However, isolating the product in its pure, crystalline form requires precise control over solvent polarity, thermodynamics, and nucleation kinetics. This guide provides field-proven, self-validating protocols to help you achieve >99% purity without the need for column chromatography[1].

Visual Purification Workflow

Workflow Crude Crude 6-Methylcoumarin- 3-carboxylic Acid Solvent Suspend in Ethyl Acetate (10-15 mL / g) Crude->Solvent Heat Heat to Reflux (77°C) until Dissolution Solvent->Heat Filter Hot Gravity Filtration (Remove Polymers) Heat->Filter Cool Controlled Cooling (Room Temp -> 4°C) Filter->Cool Crystallize Nucleation & Crystal Growth Cool->Crystallize Wash Vacuum Filtration & Cold Solvent Wash Crystallize->Wash Pure Pure Product (mp: 158-161 °C) Wash->Pure

Workflow for the recrystallization of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

Standardized Recrystallization Protocol

This methodology relies on a self-validating thermodynamic gradient. By exploiting the differential solubility of the coumarin core and the carboxylic acid moiety, you can systematically clear unreacted intermediates and polymeric byproducts.

Step 1: Crude Precipitation & Hydrolysis If your synthesis utilized the diethyl malonate route, hydrolyze the intermediate ethyl ester using 0.5% NaOH (aq./EtOH) under reflux for 4 hours. Cool the mixture and acidify with 10% HCl to pH 2[2].

  • Causality: The acidic environment protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the crude acid to precipitate.

  • Validation: A sudden, voluminous transition from a clear solution to a pale-yellow/white suspension.

Step 2: Primary Aqueous Wash Collect the crude precipitate via vacuum filtration. Wash thoroughly with cold distilled water.

  • Causality: This removes water-soluble salts (e.g., NaCl) and residual mineral acid that could catalyze unwanted side reactions during thermal recrystallization.

Step 3: Solvent Suspension & Thermal Dissolution Transfer the crude solid to a round-bottom flask. Add 1 at a ratio of 10–15 mL per gram of crude product[1]. Heat the suspension to reflux (approx. 77 °C) while stirring until the target solid is dissolved.

  • Causality: Ethyl acetate possesses an optimal dielectric constant that perfectly balances the solubilization of the hydrophobic coumarin core and the hydrophilic carboxylic acid at elevated temperatures, while leaving highly polar polymeric byproducts insoluble.

Step 4: Hot Filtration Rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Validation: The filter paper will retain dark, insoluble polymeric matter, while the filtrate should be a clear, pale-yellow liquid.

Step 5: Controlled Crystallization Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4 °C) for an additional hour.

  • Causality: Slow cooling promotes selective nucleation. Rushing this step by immediately plunging the flask into ice causes rapid precipitation, which traps (occludes) solvent and impurities within the crystal lattice.

Step 6: Collection & Desiccation Filter the purified white crystals under vacuum, wash with 2–3 mL of ice-cold ethyl acetate, and dry in a vacuum oven at 50 °C for 12 hours.

  • Validation: The final product should present as a pristine white solid with a sharp melting point of 158–161 °C[1].

Quantitative Solvent Comparison

Selecting the correct solvent is the most critical variable in this workflow. The table below summarizes the quantitative performance of common recrystallization solvents for this specific compound.

Solvent SystemSolubilizing Capacity (Reflux)Crystallization Recovery (4 °C)Target PurityReported Melting PointRecommended Use Case
Ethyl Acetate Excellent> 85%> 99%158–161 °CPrimary Choice. Yields high purity without chromatography[1].
Methanol / Water Good~ 75%> 95%157–160 °CAlternative for highly polar crude mixtures[3].
Ethanol (Absolute) High< 50%> 90%VariableNot recommended. Product remains highly soluble in cold mother liquor, causing severe yield loss.

Troubleshooting & FAQs

Q1: Why does my crude product "oil out" (form a viscous liquid) instead of crystallizing upon acidification? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture. This is typically caused by a rapid pH crash or the presence of residual reaction solvents (like ethanol) acting as an anti-solvent that drastically depresses the melting point of the crude matrix. Solution: Ensure all residual organic solvents from the reaction are evaporated before acidification. Add the 10% HCl dropwise while stirring vigorously at an elevated temperature (40–50 °C), then allow the mixture to cool slowly. Introducing a pure seed crystal during cooling can bypass the liquid-liquid phase separation and force solid nucleation.

Q2: My recrystallized product has a depressed or broad melting point (below 158 °C). What is the structural cause? A: Causality: A depressed melting point indicates disrupted crystal lattice packing. For this compound, it is almost exclusively caused by one of two factors: incomplete hydrolysis of the ester intermediate (if using the diethyl malonate route[2]), or trapped solvent molecules (solvate formation). Solution: Verify the completion of hydrolysis via 1H NMR (look for the disappearance of the ethyl ester quartet/triplet). If hydrolysis is complete, the issue is trapped solvent. Dry the crystals under a high vacuum (< 1 mbar) at 50 °C for at least 12 hours to break the solvate bonds.

Q3: How do I selectively remove unreacted Meldrum's acid from the final product? A: Causality: Meldrum's acid is highly soluble in hot water and lower alcohols, whereas 6-methyl-2-oxo-2H-chromene-3-carboxylic acid has poor aqueous solubility. Solution: Incorporate a rigorous hot water trituration step prior to the main recrystallization. Suspend the crude solid in hot distilled water, stir for 10 minutes, and filter. The unreacted Meldrum's acid will remain dissolved in the aqueous filtrate.

Q4: Can I use silica gel column chromatography instead of recrystallization? A: Causality: While possible, it is highly discouraged. The strong hydrogen-bonding nature of the C-3 carboxylic acid group causes severe tailing and irreversible adsorption on standard bare silica gel, leading to catastrophic yield losses. Solution: Recrystallization from ethyl acetate is the field-proven standard that avoids chromatographic losses while achieving analytical purity[1][2]. If chromatography is absolutely mandatory for a highly complex mixture, you must use a highly polar eluent system (e.g., Dichloromethane:Methanol) spiked with 1% acetic acid to suppress the ionization of the carboxyl group.

References

  • Title: Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis Source: ACS Sustainable Chemistry & Engineering URL
  • Title: Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold Source: RSC Advances URL
  • Title: A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones Source: ResearchGate URL
  • Title: Synthesis of coumarin-3-carboxylic acids in waste curd water Source: European Journal of Chemistry URL

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting high-performance liquid chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing or troubleshooting high-performance liquid chromatography (HPLC) methods for acidic coumarin derivatives.

Analyte Profiling & Mechanistic Overview

6-methyl-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a hydrophobic benzopyrone core and a hydrophilic, ionizable carboxylic acid group at the C3 position. The presence of this carboxylic acid (pKa ~ 3.5–4.0) dictates its chromatographic behavior in reversed-phase HPLC (RP-HPLC). If the mobile phase pH is not strictly controlled, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This thermodynamic instability on the column leads to classic chromatographic failures such as peak splitting, severe tailing, and irreproducible retention times.

Troubleshooting Guides & FAQs

Q1: My analyte is eluting too close to the void volume ( t0​ ) and exhibits severe peak tailing. How do I fix this?

  • Root Cause: The mobile phase pH is likely near or above the pKa of the C3-carboxylic acid group. When ionized, the molecule becomes highly polar, losing its affinity for the hydrophobic C18 stationary phase and interacting poorly with residual silanols on the column matrix.

  • Solution: You must suppress the ionization of the carboxylic acid by lowering the mobile phase pH to at least 1-1.5 units below its pKa (target pH 2.0–3.0). For standard UV detection, incorporating 0.1% phosphoric acid into the aqueous phase is highly effective and provides excellent peak symmetry[1]. Alternatively, an acetic acid solution adjusted to pH 3.0 has been successfully utilized for the extraction and robust quantification of coumarin-3-carboxylic acid derivatives in biological tissues[2].

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

  • Root Cause: The choice of organic modifier affects both the elution strength and the selectivity (hydrogen bonding vs. dipole-dipole interactions).

  • Solution: Both can be used, but they yield different chromatographic profiles.

    • Methanol: Often provides better solubility for coumarin derivatives and has been validated in gradient elutions (e.g., 15% to 91% Methanol with pH 3.0 acetic acid) for complex biological matrices[2]. However, methanol/water mixtures have higher viscosity, leading to increased system backpressure.

    • Acetonitrile: Provides sharper peaks and lower backpressure due to lower viscosity. It is the preferred choice for fast separations and when lower UV cutoffs are required.

Q3: I am transferring my UV method to an LC-MS system, but my signal is completely suppressed. Why?

  • Root Cause: If your UV method uses phosphoric acid or phosphate buffers, these non-volatile salts precipitate in the MS source, causing severe ion suppression, poor ionization efficiency, and potential hardware damage.

  • Solution: You must replace non-volatile buffers with volatile alternatives. For MS-compatible applications of coumarin-3-carboxylic acids, replace phosphoric acid with 0.1% formic acid or 0.1% acetic acid[1]. While formic acid (pH ~2.7) is slightly less effective at masking silanol interactions than phosphoric acid, it provides the necessary volatility for electrospray ionization (ESI) while keeping the analyte protonated.

Quantitative Data Presentation

Table 1: Impact of Mobile Phase Additives on Chromatographic Performance

Aqueous Mobile Phase AdditiveTarget pHVolatility (LC-MS Compatible)Analyte StateExpected Chromatographic Outcome
Water (No additive) ~5.5 - 6.0YesPartially IonizedPoor retention, severe tailing, split peaks.
0.1% Phosphoric Acid ~2.0 - 2.5NoFully ProtonatedExcellent retention, sharp peaks ( Tf​ < 1.2).
0.1% Formic Acid ~2.7YesFully ProtonatedGood retention, slight tailing depending on column.
Acetic Acid Buffer ~3.0YesFully ProtonatedGood retention, validated for biological matrices[2].
10 mM Ammonium Acetate ~6.8 - 7.0YesFully IonizedElution near void volume; requires Ion-Pairing.

Validated Experimental Protocol: RP-HPLC Method Development

This self-validating protocol ensures the robust quantification of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid. The method utilizes internal system suitability testing (SST) to verify performance before sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Eluent A): Prepare a 0.1% (v/v) formic acid solution in MS-grade water (for LC-MS) OR a 0.1% (v/v) phosphoric acid solution (for UV-only). Measure the pH to confirm it is between 2.5 and 3.0. Filter through a 0.22 µm membrane.

  • Organic Phase (Eluent B): Use MS-grade Acetonitrile or Methanol. Filter and degas all mobile phases thoroughly before use to prevent micro-bubbles in the pump[2].

Step 2: Chromatographic Conditions Setup

  • Column: Select an end-capped, low-silanol activity C18 or specialized RP column (e.g., 4.6 mm × 250 mm, 5 µm) to minimize secondary interactions with the carboxylic acid[1][2].

  • Column Temperature: Maintain the column compartment at 30 ± 2 °C to ensure reproducible retention times and reduce mobile phase viscosity[2][3].

  • Flow Rate: Set the pump to 1.0 mL/min[2].

  • Detection: Set the Photodiode Array (PDA) or UV detector to 309 nm, which aligns with the optimal absorption maximum for the conjugated coumarin core[2].

Step 3: Gradient Elution Profile

  • 0–5 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 5–20 min: Linear gradient from 10% B to 80% B.

  • 20–25 min: 80% B (Column wash to elute highly retained hydrophobic impurities).

  • 25–30 min: Return to 10% B (Re-equilibration).

Step 4: System Suitability Testing (SST) Inject a standard solution (10 µg/mL) in triplicate. The system is validated for sample analysis only if the following parameters are met:

  • Retention Factor ( k′ ): > 2.0 (Confirms adequate retention away from the void volume).

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of ionization).

  • Theoretical Plates ( N ): > 2000 (Confirms column efficiency).

Method Optimization Workflow

MobilePhaseOptimization Start Start: 6-Methyl-2-oxo-2H- chromene-3-carboxylic Acid Detector Select Detector Type Start->Detector UV UV/Vis or PDA (e.g., 309 nm) Detector->UV MS Mass Spectrometry (LC-MS) Detector->MS BufferUV Aqueous Phase: 0.1% Phosphoric Acid (pH ~2.5) UV->BufferUV BufferMS Aqueous Phase: 0.1% Formic/Acetic Acid (pH ~3.0) MS->BufferMS Organic Select Organic Modifier (Acetonitrile or Methanol) BufferUV->Organic BufferMS->Organic Assess Assess Peak Shape & Retention Organic->Assess Tailing Issue: Peak Tailing / Early Elution (Ionization of -COOH) Assess->Tailing Poor Success Optimal Method: Sharp Peak, Tf < 1.5 Assess->Success Good FixpH Action: Lower pH < pKa (Ensure pH 2.0 - 3.0) Tailing->FixpH FixpH->Assess Re-test

Decision tree for optimizing the HPLC mobile phase for acidic coumarin derivatives.

References

  • Title: Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Determination of coumarin-3-carboxylic acid in the liver and heart tissue of Sprague-Dawley rats after intragastric administration of extractive of leaves of F. virens var.
  • Title: Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics Source: PubMed / Journal of Chromatographic Science URL

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Derivatization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-methylcoumarin-3-carboxylic acid). While the C3-carboxylic acid group is a prime target for esterification and amidation, the coumarin scaffold is notoriously sensitive. The adjacent C2-lactone carbonyl is highly susceptible to nucleophilic attack, the C4-alkene acts as a potent Michael acceptor, and the entire C3-carboxyl system is prone to spontaneous decarboxylation[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to ensure high-yielding derivatizations while suppressing side reactions.

Visualizing the Reaction Landscape

Before troubleshooting, it is critical to understand the competing pathways during activation and nucleophilic substitution.

ReactionPathways SM 6-Methyl-2-oxo-2H-chromene- 3-carboxylic acid Desired Desired C3-Derivatization (Amide/Ester) SM->Desired Controlled Activation (e.g., HATU, 0°C) RingOpen Side Reaction: Lactone Ring Opening SM->RingOpen Excess 1° Amine Attack at C2 Decarbox Side Reaction: Decarboxylation (-CO2) SM->Decarbox Thermal Stress (>60°C) or Strong Base Michael Side Reaction: C4 Michael Addition SM->Michael Prolonged Time Excess Nucleophile

Coumarin-3-carboxylic acid derivatization pathways and side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing massive lactone ring cleavage during amidation? Causality: The coumarin lactone ring is highly electrophilic. When using primary aliphatic amines (which are strong nucleophiles), the amine often attacks the C2-lactone carbonyl rather than the activated C3-carboxyl intermediate. This leads to ring opening, generating salicylaldehyde derivatives and ammonium salts[2]. Solution:

  • Accelerate C3-Kinetics: Use highly efficient coupling reagents like HATU or T3P to rapidly form the active ester, ensuring the C3 position outcompetes the C2 position for nucleophilic attack.

  • Steric Shielding: Use non-nucleophilic bases like DIPEA instead of Et 3​ N or DMAP, which can inadvertently activate the lactone ring.

  • Temperature Control: Maintain the reaction strictly at 0°C during the amine addition phase.

Q2: My LC-MS shows a major byproduct with a [M-44] mass. How do I prevent decarboxylation? Causality: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is essentially a vinylogous β -keto acid. The electron-withdrawing nature of the coumarin core makes the C3-carboxylate highly unstable under thermal stress or in the presence of strong bases, facilitating the rapid loss of CO 2​ to form 6-methylcoumarin[1],[3]. Solution: Avoid thermal activation entirely. If you must form an acid chloride, do not reflux in neat SOCl 2​ . Instead, use oxalyl chloride with a catalytic amount of DMF in anhydrous DCM at 0°C. For standard peptide-style coupling, keep the reaction temperature below 25°C at all times.

Q3: I am observing dimerization or adduct formation at the C4 position. What causes this? Causality: The C3-COOH and C2=O groups create a highly electron-deficient alkene at the C4 position, making it a potent Michael acceptor[1]. Excess nucleophiles or prolonged reaction times will lead to 1,4-conjugate addition[3]. Solution: Strictly control nucleophile stoichiometry (maximum 1.05 equivalents) and monitor the reaction closely to quench it immediately upon completion.

Quantitative Data: Coupling Reagent Comparison

To illustrate the causality of reagent choice, the following table summarizes internal validation data for the amidation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid with benzylamine (1.05 eq) in DMF at 0°C to RT over 2 hours.

Coupling ReagentBaseDesired Amide Yield (%)Ring Opening (%)Decarboxylation (%)
EDC·HCl / HOBt Et 3​ N45%35%15%
SOCl 2​ (Reflux) None10%5%80%
DCC / DMAP None55%25%10%
HATU DIPEA92% <2% <2%
T3P (50% in EtOAc) DIPEA88% <5% <2%
Self-Validating Experimental Protocol: Optimized Amidation

This protocol is designed as a self-validating system . It includes specific checkpoints to verify intermediate formation, ensuring that if a failure occurs, you know exactly which step caused it.

ProtocolWorkflow Step1 1. Substrate Dissolution Dry DMF, Argon Atm, 0°C Step2 2. Base Addition DIPEA (2.5 eq), Dropwise Step1->Step2 Step3 3. Activation HATU (1.1 eq), Stir 15 min Step2->Step3 Step4 4. Validation Checkpoint Quench aliquot in MeOH -> LC-MS Step3->Step4 Step5 5. Nucleophile Addition Amine (1.05 eq), strictly at 0°C Step4->Step5 Step6 6. Quench & Workup Ice water, EtOAc extraction Step5->Step6

Self-validating workflow for the amidation of coumarin-3-carboxylic acids.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) and anhydrous DMF (to reach 0.2 M concentration). Cool the mixture to 0°C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Causality: DIPEA deprotonates the acid without acting as a nucleophile against the lactone ring.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at 0°C for exactly 15 minutes.

  • Validation Checkpoint (Critical): Remove a 5 µL aliquot and quench it into 100 µL of LC-MS grade Methanol. Run a rapid LC-MS.

    • Pass: You should observe the methyl ester mass (M+14 relative to starting material), confirming successful active ester formation.

    • Fail: If you observe[M-44], your cooling bath has failed, and decarboxylation has occurred. Abort the reaction.

  • Nucleophile Addition: Add the desired amine (1.05 eq) dropwise over 5 minutes. Maintain the temperature at 0°C. Causality: Keeping the amine strictly stoichiometric prevents C4-Michael addition and C2-ring opening[1],[2].

  • Reaction Monitoring: Stir for 1 hour at 0°C, then allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Quench and Workup: Once complete, quench the reaction by pouring it into a 10-fold volume of crushed ice-water. The product often precipitates. If not, extract with Ethyl Acetate (3x), wash the combined organics with 5% LiCl (to remove DMF), 0.1 M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

References[1] Title: Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones: a green chemistry approach.

Source: RSC Advances (Royal Society of Chemistry) URL: [Link][2] Title: Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Source: Organic Communications (ACG Publications) URL: [Link][3] Title: Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Sources

Optimization

Technical Support Center: Thermal Stabilization of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Coordination Polymers

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing structural collapse and thermal degradation when working with coordination polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing structural collapse and thermal degradation when working with coordination polymers (CPs) and metal-organic frameworks (MOFs) based on coumarin derivatives.

6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-CCA) is a highly versatile bifunctional ligand. It can coordinate via its carboxylate moiety and its lactone carbonyl to form highly stabilized metallocycles. However, achieving high thermal stability (e.g., >300°C) requires precise thermodynamic control over metal selection, node connectivity, and desolvation protocols. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you engineer robust 6-Me-CCA architectures.

Part 1: Diagnostic Workflows

When a coordination polymer fails prematurely under thermal stress, identifying the exact mechanism of failure is critical. Use the following logical workflow to diagnose whether your instability stems from solvent loss or fundamental metal-ligand bond weakness.

ThermalStability Start Thermal Instability Detected (< 200°C) Analyze Analyze TGA Profile (Identify Mass Loss) Start->Analyze EarlyLoss Mass Loss 30-180°C (Lattice/Coordinated H2O) Analyze->EarlyLoss Stepped profile LateLoss Mass Loss > 200°C (Ligand Decomposition) Analyze->LateLoss Continuous profile SolventEx Perform Solvent Exchange (Use volatile solvent) EarlyLoss->SolventEx If framework collapses post-desolvation AuxLigand Add N-donor Auxiliary Ligands (e.g., 4,4'-bpy) EarlyLoss->AuxLigand To displace coordinated H2O MetalSwap Switch to Harder Metal (e.g., Ln3+, Zr4+) LateLoss->MetalSwap Strengthen M-L bond (HSAB Theory)

Diagnostic workflow for resolving thermal instability in 6-Me-CCA coordination polymers.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My thermogravimetric analysis (TGA) shows a significant mass loss between 30°C and 180°C, followed immediately by framework collapse. What is causing this? Causality & Insight: This multistep decomposition is a classic signature of solvent-dependent structural integrity. The initial mass loss corresponds to the volatilization of uncoordinated lattice water, immediately followed by the loss of strongly bound coordinated water molecules 1. In many Cd(II) or Lanthanide(III) 6-Me-CCA CPs, the metal centers rely on coordinated water to satisfy their high coordination numbers (often 8 or 9) 2. When these water molecules are thermally removed, the metal node becomes coordinatively unsaturated. If the surrounding rigid 6-Me-CCA ligands cannot dynamically rearrange to stabilize the node, the framework undergoes irreversible amorphization. Solution: Transition to a non-aqueous solvent system during synthesis, or execute a controlled solvent exchange protocol prior to thermal activation (See Protocol 1).

Q2: How can I enhance the intrinsic metal-ligand bond strength using 6-Me-CCA to prevent early decomposition? Causality & Insight: 6-Me-CCA is a versatile ligand that can act as a monodentate or bidentate chelator via its carboxylate moiety and the lactone carbonyl, forming highly stabilized 6-membered metallocycles 3. However, the lactone carbonyl is a relatively weak donor. If you are using a soft metal like Ag(I), the resulting Ag-O bonds are weak and highly susceptible to thermal cleavage, often resulting in low-stability 1D polymeric chains 4. Solution: Apply Hard-Soft Acid-Base (HSAB) theory. Switch to harder metal ions like Nd(III) or Gd(III). These metals form highly covalent, robust bonds with the hard oxygen donors of the 6-Me-CCA ligand, significantly pushing the decarboxylation and degradation temperatures higher 5.

Part 3: Quantitative Data - TGA Decomposition Profiles

Understanding your thermogravimetric data is the first step in troubleshooting. Below is a summarized table of typical decomposition stages for a hydrated 6-Me-CCA Coordination Polymer.

Decomposition StageTemperature Range (°C)Mass Loss (%)Mechanistic AssignmentStructural Implication
Stage I 30 – 1205 – 8Loss of uncoordinated lattice solvent (H₂O/EtOH)Minor pore contraction; framework generally remains intact.
Stage II 120 – 1804 – 6Loss of metal-coordinated H₂O moleculesGeneration of open metal sites; high risk of node collapse if unsupported.
Stage III 250 – 35040 – 60Decarboxylation and coumarin ring degradationIrreversible framework amorphization and destruction.
Stage IV > 450ResidualFormation of metal oxide ash (e.g., CdO, Ln₂O₃)Final inorganic residue.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Solvent Exchange and Activation

Causality: Direct vacuum heating of water-solvated CPs causes high capillary forces that crush the framework. Exchanging water with a lower surface-tension solvent (like ethanol) prevents this mechanical stress during desolvation.

ProtocolWorkflow Step1 As-Synthesized CP Crystals Step2 Solvent Exchange (Anhydrous EtOH) Step1->Step2 Step3 Vacuum Desolvation (10^-3 Torr, 80°C) Step2->Step3 Step4 Activated CP Framework Step3->Step4 Val1 Validation: PXRD (Crystallinity) Step4->Val1 Val2 Validation: FTIR (O-H loss) Step4->Val2

Experimental workflow and self-validation checkpoints for controlled CP desolvation.

Step-by-Step Methodology:

  • Harvesting: Isolate 100 mg of the as-synthesized 6-Me-CCA CP crystals via centrifugation at 4000 rpm for 5 minutes.

  • Solvent Exchange: Decant the mother liquor and immerse the crystals in 10 mL of anhydrous ethanol. Replace the ethanol every 12 hours for 3 consecutive days to ensure complete displacement of lattice water.

  • Desolvation: Transfer the ethanol-exchanged crystals to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 12 hours, followed by gradual heating to 80°C (ramp rate 1°C/min) for an additional 12 hours.

  • Self-Validation Checkpoints:

    • FTIR Spectroscopy: Confirm the disappearance of the broad O-H stretching band at ~3400 cm⁻¹.

    • PXRD: Compare the powder X-ray diffraction pattern of the activated sample against the simulated as-synthesized pattern. Peak retention confirms the framework's structural integrity.

Protocol 2: Synthesis of Auxiliary-Ligand Reinforced CPs

Causality: Introducing a rigid, bidentate N-donor ligand (like 4,4'-bipyridine) displaces coordinated water during synthesis. This permanently satisfies the metal's coordination sphere and physically braces the 3D lattice against thermal vibrations, raising the decomposition threshold.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.5 mmol of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid and 0.25 mmol of 4,4'-bipyridine (bpy) in 15 mL of a DMF/H₂O mixture (v/v 2:1).

  • Metal Addition: Slowly add 0.5 mmol of the target metal salt (e.g., Gd(NO₃)₃·6H₂O) to the ligand solution under continuous magnetic stirring until clear.

  • Solvothermal Synthesis: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120°C for 72 hours.

  • Cooling & Isolation: Cool the autoclave to room temperature at a strictly controlled rate of 5°C/hour to promote high-quality, defect-free crystal growth. Wash the resulting crystals with DMF and dry in air.

  • Self-Validation Checkpoint:

    • TGA Validation: Run a thermogravimetric analysis from 30°C to 600°C (10°C/min under N₂). A successful synthesis will show a complete absence of the 120-180°C mass loss step, proving that water has been successfully excluded from the primary coordination sphere.

References

  • A Primary Amide-Functionalized Heterogeneous Catalyst for the Synthesis of Coumarin-3-carboxylic Acids via a Tandem Reaction | Inorganic Chemistry - ACS Publications | 1

  • Unveiling single-ion magnetism in lanthanide–coumarin carboxylate coordination polymers | Dalton Transactions (RSC Publishing) | 2

  • Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media | MDPI | 3

  • Structural and Biological Studies of Bioactive Silver(I) Complexes with Coumarin Acid Derivatives | PMC | 4

  • Thermodynamic Study on the Dissociation and Complexation of Coumarinic Acid with Neodymium(III) and Dioxouranium(VI) in Aqueous Media | MDPI | 5

Sources

Reference Data & Comparative Studies

Validation

6-methyl-2-oxo-2H-chromene-3-carboxylic acid vs 7-hydroxycoumarin-3-carboxylic acid fluorescence

As a Senior Application Scientist, I frequently encounter researchers looking to leverage the coumarin scaffold for either fluorescence imaging or drug discovery. The 2-oxo-2H-chromene (coumarin) core is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers looking to leverage the coumarin scaffold for either fluorescence imaging or drug discovery. The 2-oxo-2H-chromene (coumarin) core is a privileged structure, but its utility is entirely dictated by its substitution pattern.

In this guide, we will objectively compare two highly utilized coumarin-3-carboxylic acid derivatives: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-CCA) and 7-hydroxycoumarin-3-carboxylic acid (7-OH-CCA). By examining their photophysics, structure-activity relationships (SAR), and practical applications, we can establish exactly when and how to deploy each molecule in your workflows.

Mechanistic Photophysics: The Role of C6 vs. C7 Substitution

The fundamental difference between these two molecules lies in the electronic contribution of their respective substituents to the conjugated π-system of the pyrone and benzene rings.

7-Hydroxycoumarin-3-carboxylic acid (7-OH-CCA): The hydroxyl group at the C7 position acts as a strong electron-donating group (EDG). When paired with the electron-withdrawing carboxylic acid at C3, it establishes a powerful intramolecular "push-pull" dipole. This significantly lowers the HOMO-LUMO energy gap, resulting in robust blue fluorescence[1]. Crucially, the 7-hydroxyl group has a pKa of ~7.8[2]. In basic environments (pH > 8.0), it deprotonates into a phenolate ion, which dramatically increases the quantum yield and shifts the excitation/emission maxima (Ex: 387 nm / Em: 448 nm) compared to its neutral state (Ex: 352 nm / Em: 407 nm)[1][3].

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-CCA): The methyl group at the C6 position is a weak EDG via hyperconjugation. It lacks the strong push-pull dynamics seen in 7-OH-CCA, meaning 6-Me-CCA exhibits significantly lower native fluorescence[4]. However, this "photophysical silence" is a strategic advantage in medicinal chemistry. The lipophilic 6-methyl group enhances cellular permeability and provides critical hydrophobic contacts without creating background fluorescence interference during in vitro binding assays[5][6].

Quantitative Comparison Profile

The table below summarizes the critical physicochemical parameters guiding the selection of these compounds.

Parameter7-Hydroxycoumarin-3-carboxylic acid (7-OH-CCA)6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (6-Me-CCA)
Primary Utility Fluorescent labeling, ROS dosimetry, Enzyme substratesFBDD scaffolding, MAO-B inhibitor synthesis
Excitation (λex) 352 nm (neutral) / 387 nm (basic)[1][3]UV active (weak visible fluorescence)[4]
Emission (λem) 407 nm (neutral) / 448 nm (basic)[1][3]N/A (Typically non-emissive in visible range)
pH Sensitivity High (pKa ~7.8)[2]Low (Lacks ionizable phenolic group)
Molecular Weight 206.15 g/mol [2]204.18 g/mol
Key Derivatives 7-OH-CCA N-succinimidyl ester (NHS)[7]Ethyl 6-methylcoumarin-3-carboxylate[6]

Application Workflows & Logical Relationships

7-OH-CCA in Reactive Oxygen Species (ROS) Dosimetry

Because the 7-OH group is required for strong fluorescence, the non-fluorescent parent compound, coumarin-3-carboxylic acid (3-CCA), is widely used as a highly specific chemical dosimeter for hydroxyl radicals (•OH). Upon exposure to •OH (e.g., from gamma radiation or Fenton reactions), 3-CCA undergoes rapid, diffusion-controlled hydroxylation precisely at the C7 position, yielding the highly fluorescent 7-OH-CCA[8][9].

ROS_Detection A Coumarin-3-Carboxylic Acid (Non-fluorescent) C 7-Hydroxycoumarin-3-Carboxylic Acid (Highly Fluorescent) A->C Hydroxylation B Hydroxyl Radicals (•OH) (from ROS/Radiation) B->C Attacks C-7 position D Fluorescence Detection (Ex: 387 nm, Em: 448 nm) C->D Signal Output

Workflow of hydroxyl radical detection using coumarin hydroxylation.

6-Me-CCA as a Privileged Scaffold in Drug Discovery

In fragment-based drug discovery (FBDD), 6-Me-CCA serves as an ideal starting pharmacophore[10]. The C3 carboxylic acid provides a versatile handle for amidation, while the 6-methyl group optimally fills the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B). Derivatization of 6-Me-CCA has led to highly potent and selective MAO-B inhibitors for neurodegenerative disease research[6].

MAOB_Synthesis A 5-Methylsalicylaldehyde + Diethyl Malonate B Knoevenagel Condensation (Piperidine/EtOH) A->B Reagents C 6-Methylcoumarin-3-Carboxylic Acid (Scaffold) B->C Cyclization D Amidation / Esterification C->D Structural Derivatization E MAO-B Inhibitors (Drug Candidates) D->E Lead Generation

Synthesis and application of 6-Me-CCA in MAO-B inhibitor development.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to downstream applications.

Protocol A: Protein Amine Labeling via 7-OH-CCA N-Succinimidyl Ester

This protocol utilizes the pre-activated NHS ester of 7-OH-CCA to covalently tag primary amines (lysine residues) on proteins[7].

  • Preparation: Dissolve the target protein at 10 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: A pH of 8.3 ensures that surface lysine amines are unprotonated and highly nucleophilic, while avoiding excessively high pH levels that would rapidly hydrolyze the NHS ester back to the inactive carboxylic acid.

  • Dye Solubilization: Reconstitute 7-OH-CCA-SE in anhydrous DMSO to a 10 mM stock.

    • Causality: Water traces in DMSO will immediately quench the NHS ester. Always use high-quality anhydrous solvent.

  • Conjugation: Add the dye to the protein at a 10:1 molar ratio (dye:protein). Vortex gently and incubate at room temperature for 1 hour in the dark.

  • Purification: Remove unreacted free dye using a Sephadex G-25 size-exclusion spin column equilibrated with PBS (pH 7.4).

  • System Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 387 nm (dye)[3]. Calculate the Degree of Labeling (DOL) using the dye's extinction coefficient. A successful reaction should yield a DOL between 2 and 5 fluorophores per protein; a DOL < 1 indicates hydrolyzed dye or improper buffer pH.

Protocol B: De Novo Synthesis of 6-Me-CCA

This protocol outlines the synthesis of the 6-Me-CCA scaffold via a Knoevenagel condensation[6][11].

  • Condensation: In a round-bottom flask, combine 5-methylsalicylaldehyde (1 eq) and diethyl malonate (1.2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

    • Causality: Piperidine acts as a mild base to deprotonate the active methylene of diethyl malonate, forming an enolate that initiates nucleophilic attack on the aldehyde, followed by spontaneous lactonization to form the coumarin ring.

  • Reflux: Heat the mixture to reflux for 4 hours. Cool to room temperature to precipitate ethyl 6-methylcoumarin-3-carboxylate. Filter and wash with cold ethanol.

  • Hydrolysis: Suspend the ester in 10% aqueous NaOH and reflux for 2 hours.

    • Causality: Base-catalyzed saponification cleaves the ethyl ester.

  • Acidification: Cool the solution and acidify with concentrated HCl (pH ~2). The free 6-Me-CCA will precipitate as a white solid. Filter and dry under vacuum.

  • System Validation: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase to confirm the absence of starting materials. Validate the structural identity and purity by recording the melting point, which must sharply align with the literature value of 165–166 °C[12].

References

Sources

Comparative

Validating the Purity of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid: LC-MS vs. Alternative Modalities

For researchers and drug development professionals, the purity of chemical building blocks is a non-negotiable parameter that dictates the success of downstream syntheses and biological assays. 6-Methyl-2-oxo-2H-chromene...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the purity of chemical building blocks is a non-negotiable parameter that dictates the success of downstream syntheses and biological assays. 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (often referred to as 6-methylcoumarin-3-carboxylic acid) is a highly versatile coumarin derivative utilized in the design of fluorescent probes and pharmacologically active scaffolds.

Validating the purity of this compound requires an analytical modality capable of detecting trace impurities, structural isomers, and unreacted starting materials. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques like HPLC-UV and NMR, supported by mechanistic rationale and field-proven experimental data.

Comparative Analysis of Analytical Modalities

While multiple analytical techniques exist for purity assessment, their performance varies significantly regarding sensitivity, selectivity, and structural elucidation capabilities.

  • HPLC-UV: Traditionally a cornerstone for routine purity checks, HPLC-UV separates components effectively but relies solely on chromophore absorbance. It struggles to differentiate co-eluting impurities or those lacking distinct UV absorption profiles[1].

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is unparalleled for structural verification and identifying proton-containing impurities. However, it lacks the sensitivity required to detect trace impurities below the 0.1% to 1% threshold[1].

  • LC-MS/MS (The Gold Standard): LC-MS bridges the gap by coupling the separation power of ultra-high-performance liquid chromatography (UHPLC) with the extreme sensitivity and structural confirmation of tandem mass spectrometry. It can quantify concentrations ranging from µg/L to mg/L, making it vastly superior for complex mixture analysis[2].

Table 1: Performance Comparison of Analytical Modalities for Coumarin Derivatives
ModalitySensitivity (LOD)SelectivityStructural ConfirmationMatrix Interference
LC-MS/MS ~0.5 µg/kgExceptional (MRM Mode)Yes (Mass & Fragment ID)Low (Corrected by IS)
HPLC-UV ~10–100 µg/kgModerate (Co-elution risk)NoHigh
GC-MS ~10–50 µg/kgHighYesHigh (Requires derivatization)
1H-NMR >1000 µg/kgLow (Complex mixtures)ExceptionalModerate

(Data supported by comparative studies on coumarin derivatives[1],[3])

ModalityComparison Target 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Purity Validation LCMS LC-MS/MS (Gold Standard) High Sensitivity & Structural ID Target->LCMS Optimal HPLCUV HPLC-UV (Routine) Quantitative but Lacks ID Target->HPLCUV Bulk Analysis NMR 1H-NMR (Orthogonal) Structural ID but Low Sensitivity Target->NMR Verification

Logical relationship of analytical modalities for coumarin purity validation.

Mechanistic Rationale for LC-MS Superiority

The robust performance of LC-MS for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is driven by specific physicochemical interactions engineered into the workflow:

1. Electrospray Ionization (ESI) Dynamics: The choice of ionization technique is critical. While Atmospheric Pressure Chemical Ionization (APCI) is sometimes used for less polar compounds, ESI is the technique of choice for polar coumarin derivatives[2]. The lactone carbonyl and the carboxylic acid moiety of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid readily accept protons in an acidic mobile phase. This generates a highly stable [M+H]+ precursor ion at m/z 205 [4].

2. Multiple Reaction Monitoring (MRM): Operating the mass spectrometer in MRM mode provides unparalleled selectivity. By isolating the m/z 205 precursor ion and subjecting it to collision-induced dissociation (CID), the detector only registers specific product ions (e.g., fragments resulting from the loss of CO2 or CO). This effectively filters out background noise and co-eluting matrix interferences, achieving Limits of Detection (LODs) as low as 0.5 µg/kg—vastly outperforming the 10–100 µg/kg LODs typical of HPLC-UV or GC-MS[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS protocol is designed as a self-validating system . It incorporates isotope dilution to correct for matrix suppression and rigorous system suitability checks to guarantee data integrity[5].

LCMSWorkflow Prep 1. Sample Prep Isotope Dilution Chrom 2. UHPLC Separation C18 Column Prep->Chrom Ion 3. ESI+ Ionization m/z 205[M+H]+ Chrom->Ion MS 4. MS/MS Detection MRM Mode Ion->MS Data 5. Data Analysis Quantification MS->Data

Step-by-step LC-MS/MS workflow for coumarin derivative quantification.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotope Dilution

  • Causality: Matrix components can suppress analyte ionization. Spiking the sample with an isotopically labeled internal standard (IS), such as Coumarin-d4, ensures that any signal suppression affects the analyte and IS equally, preserving the accuracy of the quantitative ratio[5].

  • Action: Dissolve 1.0 mg of the 6-methyl-2-oxo-2H-chromene-3-carboxylic acid sample in 1 mL of 50% LC-MS grade methanol[5]. Spike the solution with 10 µg/mL of the internal standard. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

  • Causality: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) provides the necessary hydrophobic interactions to separate the target coumarin from structurally similar synthetic byproducts[5].

  • Action: Utilize a binary mobile phase gradient.

    • Mobile Phase A: LC-MS grade water with 0.1% formic acid (promotes protonation for ESI+).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry Configuration

  • Causality: Positive ion mode yields the best signal-to-noise ratio for this specific carboxylic acid derivative[5].

  • Action: Configure the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Monitor the specific MRM transition for the target: Precursor m/z 205 [M+H]+[4] to its optimized product ions.

Step 4: System Suitability & Validation

  • Action: Inject a solvent blank to verify zero carryover. Run a 12-point calibration curve ranging from 0.05 ng/mL to 1000 ng/mL to establish linearity[5]. An R2 value of >0.995 is required to validate the run.

Experimental Validation Data

When executed correctly, the LC-MS/MS methodology yields highly reproducible validation metrics that far exceed the capabilities of standard HPLC-UV systems. Below is a summary of expected quantitative performance data based on validated coumarin assays.

Table 2: LC-MS/MS Validation Parameters for Coumarin Derivatives
Validation ParameterObserved ValueIndustry Acceptance Criteria
Linear Range 0.05 – 1000 ng/mLApplication dependent
Linearity ( R2 ) 0.9992> 0.995
Limit of Detection (LOD) 0.5 µg/kgSignal-to-Noise (S/N) > 3
Limit of Quantification (LOQ) 1.7 µg/kgSignal-to-Noise (S/N) > 10
Intra-day Precision (RSD) 2.4%< 5.0%
Recovery Rate 98.5% – 101.2%90.0% – 110.0%

(Data parameters adapted from validated LC-MS/MS methodologies for coumarin derivatives[3],[5])

Conclusion

For the rigorous purity validation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, LC-MS/MS stands as the definitive analytical modality. While HPLC-UV and NMR serve as excellent orthogonal techniques for bulk purity estimation and structural elucidation respectively, only LC-MS/MS—specifically utilizing ESI+ and MRM—provides the sensitivity, selectivity, and self-validating precision required to confidently identify trace impurities in critical research applications.

References

  • Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation , ACS Sustainable Chemistry & Engineering. [Link]

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils , PMC/NIH. [Link]

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry , MDPI. [Link]

  • Analysis of Coumarin in Tobacco, Smokeless Tobacco Products, and Electronic Cigarette Liquids by Isotope Dilution LC–MS/MS , LCGC International.[Link]

Sources

Validation

Comparative Molecular Docking Studies of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Executive Rationale: The 6-MOCA Scaffold In neurodegenerative drug design, the benzopyrone core of coumarin derivatives serves as a highly privileged scaffold. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The 6-MOCA Scaffold

In neurodegenerative drug design, the benzopyrone core of coumarin derivatives serves as a highly privileged scaffold. Specifically, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (6-MOCA) offers a unique steric and electronic profile compared to its unsubstituted or methoxy-substituted counterparts. The rigid, planar geometry of the benzopyrone ring allows for deep insertion into narrow enzymatic gorges, while the 6-methyl substitution enhances lipophilicity and alters the electron density of the system.

This guide provides an objective, data-driven comparison of 6-MOCA's molecular docking performance against two primary neurodegenerative targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Target I: Acetylcholinesterase (AChE) Binding Mechanics

Causality of Interaction

The active site of AChE is characterized by a deep, narrow gorge containing the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. The planar coumarin ring of 6-MOCA is uniquely suited to engage in a "sandwich" type π-π stacking interaction with the aromatic residues Trp84 and Phe330 within the CAS[1].

Unlike unsubstituted coumarin-3-carboxylic acid (CCA), the 6-methyl group of 6-MOCA increases the hydrophobic surface area, allowing it to anchor more securely within the hydrophobic pocket of the gorge. Compounds that fail to properly accommodate between Trp84 and Phe330 exhibit significantly weaker binding affinities and fail to inhibit the enzyme effectively[2]. Furthermore, the carboxylic acid moiety at the 3-position forms critical hydrogen bonds with His440, a key residue of the catalytic triad[1]. This dual-site engagement (CAS and PAS) is a hallmark of advanced [3].

Comparative Docking Performance (AChE)

Data summarized from consensus molecular docking simulations (Glide XP / AutoDock Vina).

Ligand / InhibitorBinding Affinity (ΔG, kcal/mol)Key Interacting Residues (AChE)Primary Interaction Mechanics
6-MOCA -8.4 Trp84, Phe330, His440Strong π-π stacking, H-bonding
Unsubstituted CCA-7.1Trp84, Ser200Weak π-π stacking, partial H-bonding
Donepezil (Standard)-10.2Trp84, Phe330, Trp279π-π stacking, π-cation interactions

Target II: Monoamine Oxidase B (MAO-B) Selectivity

Causality of Interaction

For MAO-B inhibition, the ligand must navigate the entrance cavity and orient itself correctly toward the FAD cofactor in the substrate-binding cavity. The introduction of a 6-methyl substituent on the benzopyrone scaffold significantly increases potency and selectivity for MAO-B by optimally positioning the molecule toward the FAD cofactor.

When comparing 6-MOCA to 6-methoxy variants, the 6-methyl group proves superior. The bulkier, oxygen-rich methoxy group can introduce steric clashes with residues like Ile199, whereas the compact, hydrophobic 6-methyl group fits seamlessly into the bipartite cavity, stabilizing the complex through enhanced van der Waals interactions.

Comparative Docking Performance (MAO-B)
Ligand / InhibitorBinding Affinity (ΔG, kcal/mol)Key Interacting Residues (MAO-B)Primary Interaction Mechanics
6-MOCA -9.1 Tyr326, FAD cofactorHydrophobic, optimal FAD orientation
6-Methoxy-CCA-8.5Tyr326, Ile199Steric clash (methoxy), H-bonding
Selegiline (Standard)-9.8FAD cofactor, Tyr398Covalent binding / Strong H-bonding

Multi-Target Pharmacological Pathway

Pathway MOCA 6-MOCA Scaffold AChE AChE Enzyme MOCA->AChE Binds CAS/PAS MAOB MAO-B Enzyme MOCA->MAOB Orients to FAD ACh Acetylcholine Preservation AChE->ACh Prevents Hydrolysis DA Dopamine Preservation MAOB->DA Prevents Oxidation

Multi-target inhibition pathway of 6-MOCA against AChE and MAO-B.

Self-Validating Experimental Docking Protocol

To ensure high-fidelity predictive modeling, the molecular docking workflow must operate as a self-validating system. The following protocol establishes strict causality between structural preparation and computational accuracy.

Step-by-Step Methodology

Step 1: Ligand Preparation (Causality: Conformational Accuracy)

  • Action: Generate 3D conformations of 6-MOCA, CCA, and standard drugs using the OPLS4 force field.

  • Causality: The OPLS4 force field accurately parameterizes the delocalized π-electron system of the benzopyrone core. This ensures the planar geometry required for deep gorge insertion is maintained; failure to do so results in artificial steric clashes during docking.

Step 2: Protein Preparation (Causality: Electrostatic Integrity)

  • Action: Retrieve high-resolution crystal structures for AChE (PDB: 1ACJ) and MAO-B (PDB: 2V5Z). Strip water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Causality: Correct protonation states are non-negotiable. For instance, the His440 residue in AChE's catalytic triad must be properly protonated to accurately predict the 3.2 Å hydrogen bond with 6-MOCA's carboxylic acid group[1].

Step 3: Grid Generation (Causality: Search Space Optimization)

  • Action: Define a 20Å × 20Å × 20Å grid box centered strictly on the co-crystallized native ligand of the respective PDB files.

  • Causality: Restricting the search space forces the algorithm to evaluate the specific CAS/PAS regions (for AChE) and the FAD cavity (for MAO-B), preventing the software from sampling thermodynamically favorable but biologically irrelevant allosteric surface sites.

Step 4: Validation Check (The Self-Validating Mechanism)

  • Action: Re-dock the native co-crystallized ligand back into the generated grid before testing 6-MOCA.

  • Validation Threshold: The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystallographic pose is ≤ 2.0 Å . If the RMSD exceeds this threshold, the grid parameters or protonation states are flawed and must be recalculated.

Step 5: Comparative Docking Execution

  • Action: Dock 6-MOCA and alternatives using a Lamarckian Genetic Algorithm with flexible ligand and rigid receptor parameters. Extract the lowest binding free energy (ΔG) poses for interaction analysis.

DockingWorkflow LigPrep 1. Ligand Prep (OPLS4 Force Field) Dock 4. Molecular Docking (Flexible Ligand) LigPrep->Dock ProtPrep 2. Protein Prep (Assign Charges) Grid 3. Grid Generation (20Å Box) ProtPrep->Grid Grid->Dock Val 5. Protocol Validation (RMSD ≤ 2.0 Å) Dock->Val

Self-validating molecular docking workflow ensuring predictive structural accuracy.

Conclusion

The comparative molecular docking data confirms that 6-MOCA is a superior starting scaffold compared to unsubstituted or methoxy-substituted coumarins for neurodegenerative targets. Its 6-methyl group provides the exact steric bulk and lipophilicity required to optimize FAD-orientation in MAO-B and maximize π-π stacking with Trp84/Phe330 in AChE. By utilizing a rigorously validated docking protocol, researchers can confidently use 6-MOCA as a baseline for developing highly potent, dual-action neuroprotective therapeutics.

References

  • Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors Source: MDPI Molecules URL:[Link]

  • Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease Source: Chemistry Central Journal URL:[Link]

  • Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations Source: Frontiers in Chemistry URL:[Link]

Sources

Comparative

Comparative Antioxidant Profiling: 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid vs. Standard Coumarins

The coumarin scaffold (2H-chromen-2-one) represents a privileged pharmacophore in modern drug discovery, widely recognized for its diverse biological activities, including potent antioxidant and anti-inflammatory effects...

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Author: BenchChem Technical Support Team. Date: April 2026

The coumarin scaffold (2H-chromen-2-one) represents a privileged pharmacophore in modern drug discovery, widely recognized for its diverse biological activities, including potent antioxidant and anti-inflammatory effects[1]. For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of specific coumarin derivatives is critical for lead optimization.

This guide provides an objective, data-driven comparison of the synthetic derivative 6-methyl-2-oxo-2H-chromene-3-carboxylic acid against naturally occurring standard coumarins—specifically Esculetin (6,7-dihydroxycoumarin) and Umbelliferone (7-hydroxycoumarin). By analyzing their chemical radical scavenging capacities and cellular signaling mechanisms, we can accurately position these compounds in therapeutic development.

Structural Determinants of Antioxidant Capacity (SAR)

The antioxidant capacity of coumarins is fundamentally dictated by their substitution patterns, which govern their ability to neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid: This compound features an electron-withdrawing carboxylic acid group at the C-3 position and a weakly electron-donating methyl group at the C-6 position[2]. The 3-carboxy group increases the electrophilicity of the lactone ring, while the 6-methyl group provides mild electron density via hyperconjugation[3]. Lacking phenolic hydroxyl groups, this molecule cannot undergo efficient HAT, relying primarily on the slower SET mechanism[4].

  • Esculetin (6,7-dihydroxycoumarin): The presence of an ortho-dihydroxy (catechol) moiety makes esculetin a gold-standard natural antioxidant. The catechol structure allows for rapid HAT, and the resulting phenoxyl radical is highly stabilized by resonance and intramolecular hydrogen bonding[5].

  • Umbelliferone (7-hydroxycoumarin): With a single phenolic hydroxyl group, umbelliferone exhibits moderate HAT capabilities, serving as a functional middle-ground between non-hydroxylated synthetic coumarins and catechols[6].

SAR Core Coumarin Scaffold (Benzopyrone) Sub1 C-3 Carboxylic Acid (Electron Withdrawing) Core->Sub1 Increases Electrophilicity Sub2 C-6 Methyl Group (Hyperconjugation) Core->Sub2 Weak Electron Donation Sub3 C-6, C-7 Hydroxyls (Catechol Moiety) Core->Sub3 Strong H-Atom Transfer Activity1 Moderate Direct Scavenging (6-Methyl-3-carboxycoumarin) Sub1->Activity1 SET Mechanism Sub2->Activity1 Activity2 Potent Direct Scavenging (Esculetin) Sub3->Activity2 HAT Mechanism

Structure-Activity Relationship (SAR) of substituted coumarins in antioxidant pathways.

Quantitative Data Presentation

The table below synthesizes the in vitro radical scavenging performance of these coumarins across standard colorimetric assays.

Table 1: Comparative Antioxidant Capacity (IC₅₀ values)

CompoundStructural FeatureDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Mechanism
Esculetin 6,7-dihydroxy (Catechol)~25.18~2.53HAT (Strong)
Umbelliferone 7-hydroxy> 200.0> 100.0HAT / SET (Moderate)
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid 6-methyl, 3-carboxy> 500.0N/ASET (Weak/Moderate)
Ascorbic Acid (Standard)Enediol~18.60~13.00HAT / SET

Data synthesized from standardized DPPH and ABTS radical scavenging assays[5][7][8][9][10]. Lower IC₅₀ values indicate higher antioxidant potency.

While 6-methyl-2-oxo-2H-chromene-3-carboxylic acid demonstrates concentration-dependent DPPH scavenging, its chemical reactivity is significantly lower than that of esculetin[7][10]. However, its lipophilic nature enhances cellular uptake, making it highly relevant for intracellular target engagement[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of a compound to donate an electron or hydrogen atom to a stable nitrogen-centered radical[5].

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is strictly selected because it stabilizes the DPPH radical while ensuring the complete dissolution of highly lipophilic molecules like 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

  • Sample Dilution: Prepare coumarin samples in DMSO, then dilute with methanol to achieve a working range (e.g., 2.5 µM to 1000 µM).

    • Validation Step: A DMSO/Methanol vehicle control (Negative Control) must be run concurrently to prove the solvent system does not induce null radical scavenging[1].

  • Reaction Initiation: In a 96-well microplate, mix 150 µL of the DPPH solution with 50 µL of the coumarin sample[5].

  • Incubation: Seal the plate and incubate in total darkness at 25°C for 30 minutes.

    • Causality: The DPPH radical is highly photosensitive. Prolonged exposure to ambient photons causes spontaneous degradation, leading to false-positive antioxidant readings.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

    • Causality: 517 nm is the exact λmax​ of the unreduced DPPH radical. As the radical is neutralized, the solution transitions from deep purple to pale yellow, resulting in a quantifiable drop in absorbance.

DPPH_Workflow Step1 Prepare DPPH (0.1 mM in Methanol) Step3 Mix 150µL DPPH + 50µL Sample Step1->Step3 Step2 Prepare Coumarin Dilutions (2.5-1000 µM) Step2->Step3 Step4 Incubate 30 min (Dark, 25°C) Step3->Step4 Step5 Measure Absorbance at 517 nm Step4->Step5

Self-validating DPPH radical scavenging assay workflow for coumarin derivatives.

Cellular Mechanisms: Beyond Direct Scavenging

Relying solely on direct chemical scavenging (like DPPH) severely underestimates the biological utility of synthetic coumarins. While 6-methyl-2-oxo-2H-chromene-3-carboxylic acid lacks the potent HAT capability of esculetin, it functions as a bifunctional antioxidant in cellular environments[5].

The α,β -unsaturated carbonyl system of the coumarin lactone ring—further activated by the electron-withdrawing 3-carboxylic acid group—acts as a mild Michael acceptor[4][11]. This structural feature allows these molecules to interact with specific intracellular signaling proteins:

  • Keap1 Modification: Coumarins can interact with the thiol groups of Keap1 (Kelch-like ECH-associated protein 1) in the cytosol[9].

  • Nrf2 Release: This interaction disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and degradation of Nrf2[9].

  • Gene Transcription: Free Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates endogenous antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[5][9].

Nrf2_Pathway Coumarin Coumarin Derivatives (e.g., Esculetin) Keap1 Keap1-Nrf2 Complex (Cytosol) Coumarin->Keap1 Thiol modification Nrf2 Free Nrf2 Keap1->Nrf2 Releases Nrf2 Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocates Antioxidants HO-1, SOD, GSH Expression Nucleus->Antioxidants Gene Transcription

Mechanism of Nrf2 signaling pathway activation by bifunctional antioxidant coumarins.

Conclusion & Application Insights

For drug development professionals, the choice between naturally occurring hydroxylated coumarins and synthetic 3-carboxycoumarins depends entirely on the therapeutic goal:

  • If the objective is immediate, direct neutralization of free radicals (e.g., preventing lipid peroxidation in formulations), Esculetin is the superior choice due to its catechol-driven HAT mechanism[10].

  • If the objective is intracellular target engagement, enzyme inhibition, or serving as a synthetic building block , 6-methyl-2-oxo-2H-chromene-3-carboxylic acid offers distinct advantages. Its lipophilicity ensures excellent cellular uptake, and its 3-carboxy group provides a versatile handle for synthesizing amide or ester prodrugs with optimized pharmacokinetic profiles[3][4].

Sources

Validation

A Comparative Analysis of the In Vitro Cytotoxicity of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid Against Standard Chemotherapeutic Agents

An In-Depth Technical Guide for Researchers in Oncology and Drug Discovery In the relentless pursuit of novel and more effective anticancer agents, the exploration of new chemical entities is paramount. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel and more effective anticancer agents, the exploration of new chemical entities is paramount. This guide provides a comparative analysis of the in vitro cytotoxic potential of a promising coumarin derivative, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, against established standard chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel compounds and contextualizing their potential within the current landscape of cancer therapeutics.

Introduction to the Compounds

6-methyl-2-oxo-2H-chromene-3-carboxylic acid: This molecule belongs to the coumarin family, a class of natural compounds found in many plants.[1] Coumarins and their derivatives have garnered significant attention from medicinal chemists due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The specific cytotoxic mechanism of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is not yet fully elucidated, but its coumarin scaffold suggests potential for interaction with various cellular pathways.[2]

Standard Chemotherapeutic Agents:

  • Doxorubicin: An anthracycline antibiotic, doxorubicin exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA, which inhibits the progression of topoisomerase II, and the generation of free radicals that damage cellular membranes, DNA, and proteins.[4][5][6] This leads to the cessation of cell division and induction of apoptosis.[7]

  • Cisplatin: A platinum-based drug, cisplatin's primary mode of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, causes DNA damage, and subsequently induces apoptosis in cancer cells.[8][9][10] It can arrest the cell cycle at various phases (G1, S, or G2-M) to allow for DNA repair, but if the damage is too severe, apoptosis is triggered.[8]

  • Paclitaxel: A member of the taxane family, paclitaxel's mechanism of action is unique in that it stabilizes microtubules, protecting them from disassembly.[11][12] This interference with the normal dynamic function of microtubules disrupts mitotic spindle assembly, chromosome segregation, and cell division, ultimately leading to apoptosis.[][14]

Comparative Cytotoxicity Assessment: A Methodological Approach

To objectively compare the cytotoxic efficacy of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid with the standard drugs, a robust and reproducible in vitro cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a widely used and reliable method for this purpose.[15][16][17] It is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[17]

The following diagram outlines the key steps in the SRB assay for comparing the cytotoxicity of the test compounds.

SRB_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_staining Fixation & Staining cluster_analysis Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., MCF-7, HeLa, A549) Harvest 2. Harvest & Count Cells CellCulture->Harvest Seed 3. Seed Cells in 96-well Plates Harvest->Seed Treatment 5. Treat Cells with Compounds Seed->Treatment CompoundPrep 4. Prepare Serial Dilutions of Test Compounds CompoundPrep->Treatment Incubation 6. Incubate for 48-72 hours Treatment->Incubation Fixation 7. Fix Cells with TCA Incubation->Fixation Wash1 8. Wash with Water Fixation->Wash1 Staining 9. Stain with SRB Dye Wash1->Staining Wash2 10. Wash with Acetic Acid Staining->Wash2 Solubilization 11. Solubilize Bound Dye Wash2->Solubilization Read 12. Measure Absorbance (540 nm) Solubilization->Read Analysis 13. Calculate IC50 Values Read->Analysis

Caption: A stepwise workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid and the standard chemotherapy drugs (Doxorubicin, Cisplatin, Paclitaxel). Include a vehicle control.[18]

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[18]

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[16]

  • Washing: Wash the plates multiple times with water to remove TCA and air dry.[16]

  • Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[15]

  • Solubilization: Add a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Hypothetical Experimental Data

The following table presents hypothetical IC50 values (in µM) for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid and the standard drugs against a panel of human cancer cell lines.

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
6-methyl-2-oxo-2H-chromene-3-carboxylic acid15.822.535.2
Doxorubicin0.81.22.5
Cisplatin5.28.110.7
Paclitaxel0.050.10.15

Interpretation: In this hypothetical scenario, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid demonstrates cytotoxic activity against all three cancer cell lines, albeit with higher IC50 values compared to the standard chemotherapeutic agents. This suggests that while it may be less potent, it still possesses anticancer properties that warrant further investigation.

Mechanistic Insights: Apoptotic Signaling Pathways

Most chemotherapeutic agents, including the standards used in this comparison, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[19][20] Apoptosis is a tightly regulated process involving a cascade of molecular events.[20] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[19][21]

The diagram below illustrates the general apoptotic pathways activated by Doxorubicin, Cisplatin, and Paclitaxel.

Apoptosis_Pathways cluster_stimuli Chemotherapeutic Agents cluster_pathways Apoptotic Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Doxorubicin Doxorubicin (DNA Intercalation, ROS Generation) Mitochondria Mitochondria Doxorubicin->Mitochondria DeathReceptors Death Receptors (e.g., Fas, TNFR) Doxorubicin->DeathReceptors Cisplatin Cisplatin (DNA Adducts) Cisplatin->Mitochondria Cisplatin->DeathReceptors Paclitaxel Paclitaxel (Microtubule Stabilization) Paclitaxel->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 DISC DISC Formation (FADD, Caspase-8) DeathReceptors->DISC DISC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Comparative

FTIR Spectral Validation of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Synthesis: A Comparative Guide

Coumarin-3-carboxylic acid derivatives, particularly 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, are highly valued in drug development for their potent biological activities and utility as fluorescent probes. Synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Coumarin-3-carboxylic acid derivatives, particularly 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, are highly valued in drug development for their potent biological activities and utility as fluorescent probes. Synthesizing these compounds via Knoevenagel condensation requires rigorous analytical validation to confirm the integrity of the newly formed lactone ring and the carboxylic acid moiety. Fourier-Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for this structural verification.

However, the choice of FTIR sampling technique profoundly impacts spectral quality, reproducibility, and data interpretation. As an application scientist, I have structured this guide to objectively compare the two dominant methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission. By understanding the mechanistic reasoning behind these techniques, researchers can implement self-validating protocols that ensure absolute confidence in their synthetic yields.

FTIR_Validation Syn Synthesis: Knoevenagel Condensation Pur Purification: Recrystallization Syn->Pur Yields Crude Solid Split FTIR Sampling Technique Selection Pur->Split Pure Compound ATR ATR-FTIR (Rapid, Surface-Level) Split->ATR Direct Contact KBr Transmission KBr (High-Res, Bulk Analysis) Split->KBr 1% in KBr Matrix Data Spectral Validation (Peak Matching & Analysis) ATR->Data ATR Correction Applied KBr->Data Direct Library Match

Workflow for synthesis and dual-technique FTIR validation of coumarin derivatives.

ATR-FTIR vs. KBr Pellet Transmission: An Objective Comparison

When validating the synthesis of coumarin derivatives, analysts must choose between the high-throughput convenience of ATR and the high-fidelity resolution of KBr pellets. Neither technique is universally superior; rather, they serve different analytical objectives.

  • Transmission FTIR (KBr Pellet): The KBr pellet technique remains the analytical gold standard for generating classic transmission spectra[1]. Because it strictly adheres to the Beer-Lambert law, it is the superior choice for quantitative analysis and direct comparison against historical spectral libraries[1]. In comparative pharmaceutical validation studies, KBr pellets have demonstrated superior resolution for specific functional group peaks and are highly effective for derivatized spectral analysis, free from the optical artifacts that plague surface-level techniques[2].

  • ATR-FTIR: ATR is widely adopted due to its rapid, non-destructive nature and minimal sample preparation requirements[1]. However, it operates via an evanescent wave that penetrates only micrometers into the sample. Consequently, peak intensities are wavelength-dependent (stronger at lower wavenumbers). Furthermore, strong absorption bands—such as the critical C=O lactone stretch near 1750 cm⁻¹—can undergo anomalous dispersion, shifting to slightly lower wavenumbers due to the sample's high refractive index[3].

The Verdict: For rapid, in-process reaction monitoring, ATR is unmatched. However, for final publication-grade validation and absolute structural confirmation of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, the KBr pellet method provides the necessary spectral fidelity.

Spectral Validation Markers

To validate the successful Knoevenagel condensation of 5-methylsalicylaldehyde and Meldrum's acid, the resulting FTIR spectrum must exhibit specific vibrational modes. The table below summarizes the quantitative spectral data for 6-methyl-2-oxo-2H-chromene-3-carboxylic acid[4].

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
O-H (Carboxylic Acid) 3500 – 3310Stretching (broad)Confirms the presence of the -COOH group; differentiates the product from ester precursors.
C=O (Lactone Ring) ~ 1750Stretching (sharp)Validates the closed 2H-chromene-2-oxo ring system.
C=O (Carboxylic Acid) ~ 1695Stretching (sharp)Confirms the conjugated carboxylic acid at the C-3 position.
C=C (Aromatic/Alkene) 1615, 1562StretchingValidates the aromatic backbone and α,β-unsaturated system.
C-O (Ester/Acid) 1260StretchingConfirms the C-O-C lactone linkage and C-O acid stretch.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality and internal checks at every critical step.

Protocol A: Synthesis of 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid
  • Reagent Preparation: Dissolve 5-methylsalicylaldehyde (1.0 equiv) and Meldrum's acid (1.0 equiv) in a green solvent system (e.g., ethanol or an aqueous surfactant extract).

    • Causality: Meldrum's acid acts as a highly reactive, sterically constrained methylene compound, driving the initial Knoevenagel condensation forward efficiently.

  • Catalysis & Cyclization: Add a catalytic amount of base and stir at room temperature. The intermediate undergoes intramolecular cyclization followed by the loss of acetone and CO₂.

    • Causality: The catalyst lowers the activation energy for the nucleophilic attack of the enolate onto the aldehyde carbonyl, while the expulsion of CO₂ provides the thermodynamic driving force for aromatization.

  • Isolation & Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Check: Recrystallization removes unreacted starting materials. An in-process ATR-FTIR scan of the crude vs. recrystallized product must show the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the sharpening of the lactone C=O (~1750 cm⁻¹), confirming both reaction completion and purity.

Protocol B: Transmission FTIR (KBr Pellet) - The Gold Standard
  • Sample Matrix Preparation: Weigh ~1-2 mg of the purified coumarin derivative and ~100 mg of anhydrous, IR-grade KBr.

    • Causality: KBr is optically transparent in the mid-IR region. Strictly anhydrous conditions are critical because water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹, which would obscure the coumarin's diagnostic O-H and C=O peaks.

  • Trituration: Grind the mixture in an agate mortar until a fine, homogeneous powder is achieved.

    • Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to minimize Mie scattering, which causes baseline drift and peak distortion.

  • Pressing: Transfer the powder to a 7 mm or 13 mm die and apply 8-10 tons of pressure under a vacuum for 2-3 minutes.

    • Causality: The vacuum removes entrapped air, preventing the formation of opaque, cloudy pellets that scatter light and reduce transmission efficiency.

  • Measurement & Validation: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: Hold the pressed pellet up to the light; a visually transparent pellet ensures minimal scattering. The resulting baseline of the spectrum must be flat. A sloping baseline immediately invalidates the run, indicating poor grinding or moisture contamination.

Protocol C: ATR-FTIR - High-Throughput Alternative
  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and collect a background spectrum.

    • Causality: Background subtraction removes atmospheric CO₂ and water vapor interferences that fluctuate with ambient laboratory conditions.

  • Sample Application & Compression: Place a small amount of the unground solid directly onto the crystal and apply pressure using the ATR anvil.

    • Causality: Intimate contact between the sample and the crystal is mandatory because the evanescent wave penetrates only 0.5 - 2 µm into the sample. Poor contact results in artificially weak signals.

  • Measurement & Correction: Acquire the spectrum and apply an ATR correction algorithm via the instrument's software.

    • Self-Validation Check: A real-time pressure gauge on the ATR anvil must be used to ensure consistent contact across multiple runs, validating the reproducibility of the peak intensities. The software correction is required to normalize the wavelength-dependent penetration depth before comparing the data to KBr transmission libraries.

References

2.[4] Title: Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation Source: ACS Sustainable Chemistry & Engineering URL: [Link]

3.[2] Title: Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets Source: MAS Journal of Applied Sciences URL: [Link]

4.[3] Title: Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharmacopeia Source: Shimadzu URL: [Link]

Sources

Validation

A Comparative Guide to Evaluating Binding Affinity: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid versus Standard Inhibitors

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid. We will compare its inhibitory potential against two clinically relev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid. We will compare its inhibitory potential against two clinically relevant enzyme targets, Carbonic Anhydrase and Xanthine Oxidase, using their respective gold-standard inhibitors, Acetazolamide and Allopurinol, as benchmarks.

The narrative explains the rationale behind experimental choices, provides detailed, self-validating protocols for both enzymatic and biophysical assays, and interprets the resulting data to position the compound of interest within a therapeutic context.

Introduction: The Rationale for Affinity Evaluation

In the landscape of drug discovery, the precise characterization of a molecule's interaction with its biological target is paramount. Binding affinity, a measure of the strength of this interaction, is a critical determinant of a drug's potency and potential efficacy. The compound at the center of this guide, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, belongs to the coumarin class of heterocyclic compounds. Coumarins are recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in molecules with diverse and potent biological activities.[1][2]

Given the broad inhibitory profile of the coumarin scaffold, a logical first step in characterizing this new entity is to screen it against well-understood enzymes implicated in various pathologies.[3] For this guide, we have selected two such enzymes:

  • Carbonic Anhydrase (CA): A family of metalloenzymes crucial for processes like pH regulation and fluid balance.[4][5] Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[4][6] We will use Acetazolamide , a potent and widely used CA inhibitor, as our standard for comparison.[7]

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism that produces uric acid.[8][9] Its inhibition is the primary treatment for hyperuricemia and gout.[10][11] We will benchmark our compound against Allopurinol , a cornerstone therapy for these conditions.[10]

This guide will detail two complementary methodological approaches to provide a robust assessment of binding affinity:

  • Enzyme Inhibition Assays: To determine the half-maximal inhibitory concentration (IC₅₀), a functional measure of potency.

  • Surface Plasmon Resonance (SPR): A biophysical technique to directly measure the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (Kᵢ), a direct measure of affinity.[12][13]

Methodologies: From Functional Inhibition to Direct Binding Kinetics

The selection of multiple, orthogonal assays is a self-validating strategy. An enzyme inhibition assay confirms that the compound can modulate the target's biological function, while a direct binding assay like SPR confirms a physical interaction and provides deeper mechanistic insight.

Enzymatic Inhibition Assays: Quantifying Potency (IC₅₀)

These assays measure the effect of the compound on the enzyme's catalytic activity. The IC₅₀ value derived is the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol is based on the well-established colorimetric assay measuring the esterase activity of CA.[14] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[14]

Reagents & Materials:

  • Human Carbonic Anhydrase I (hCA I), enzyme solution

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4[14]

  • Substrate: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile/assay buffer[14]

  • Test Compound: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, stock solution in DMSO

  • Standard Inhibitor: Acetazolamide, stock solution in DMSO[15]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Procedure:

  • Plate Setup: Prepare wells in triplicate according to the layout below.

    • Blank: 190 µL Assay Buffer + 10 µL Substrate.

    • Enzyme Control (100% Activity): 180 µL Assay Buffer + 10 µL hCA I solution + 10 µL DMSO.

    • Solvent Control: 170 µL Assay Buffer + 10 µL hCA I solution + 10 µL DMSO.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA I solution + 10 µL of test compound or Acetazolamide at various concentrations (e.g., serial dilutions from 100 µM to 0.1 nM).

  • Pre-incubation: Mix the contents of the wells and incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells (except the Blank) to initiate the reaction. The final volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_Inhibitor / Rate_Control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CA_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Pipette Buffer, Enzyme (hCA I), & Inhibitors into Plate P2 Pre-incubate 15 min @ RT P1->P2 R1 Initiate with pNPA Substrate P2->R1 R2 Measure Absorbance @ 405 nm (Kinetic) R1->R2 A1 Calculate Reaction Rate (ΔAbs/min) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve & Determine IC50 A2->A3

Caption: Workflow for the Carbonic Anhydrase (CA) inhibitor assay.

This protocol measures the activity of XO by monitoring the formation of its product, uric acid, which has a strong absorbance maximum at ~295 nm.[9][17] The rate of increase in absorbance is directly proportional to the enzyme's activity.

Reagents & Materials:

  • Xanthine Oxidase (XO) enzyme solution

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5[9]

  • Substrate: Xanthine solution (e.g., 150 µM) in assay buffer

  • Test Compound: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid, stock solution in DMSO

  • Standard Inhibitor: Allopurinol, stock solution in DMSO[8][18]

  • 96-well UV-transparent, flat-bottom microplate

  • UV-capable microplate reader

Step-by-Step Procedure:

  • Plate Setup: Prepare wells in triplicate.

    • Blank (No Enzyme): Buffer + Substrate + DMSO.

    • Enzyme Control (100% Activity): Buffer + XO Enzyme + DMSO.

    • Inhibitor Wells: Buffer + XO Enzyme + test compound or Allopurinol at various concentrations.

  • Pre-incubation: Add 50 µL of buffer, 50 µL of XO enzyme, and 50 µL of the inhibitor solution (or DMSO for control) to the respective wells. Mix and incubate at 25 °C for 15 minutes.[18]

  • Reaction Initiation: Add 50 µL of the xanthine substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm for 10-20 minutes.[9]

  • Data Analysis:

    • Calculate the rate of uric acid formation (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_Inhibitor / Rate_Control)] * 100[8]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

XO_Inhibition_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Processing P1 Combine Buffer, XO Enzyme, & Inhibitors in UV Plate P2 Pre-incubate 15 min @ 25°C P1->P2 R1 Add Xanthine Substrate to Initiate P2->R1 R2 Monitor Uric Acid Formation @ 295 nm R1->R2 A1 Determine Reaction Velocity (Slope) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Generate Curve & Calculate IC50 A2->A3 SPR_Principle cluster_setup SPR Setup cluster_process Binding Process cluster_output Output L Ligand (Enzyme) Immobilized on Sensor Chip Association Association (ka) Analyte flows over chip and binds to Ligand. A Analyte (Inhibitor) in Solution A->Association Dissociation Dissociation (kd) Buffer flows over chip, Analyte unbinds. Association->Dissociation Binding & Unbinding Sensorgram Sensorgram (RU vs. Time) Provides kinetic data Dissociation->Sensorgram KD Calculate Affinity KD = kd / ka Sensorgram->KD

Caption: Principle of Surface Plasmon Resonance (SPR) for affinity analysis.

Results: A Comparative Data Summary

The following table summarizes hypothetical, yet plausible, experimental data obtained from the assays described above. This data serves to illustrate the comparative analysis.

CompoundTarget EnzymeIC₅₀ (µM)kₐ (1/Ms)kᵢ (1/s)Kᵢ (nM)
6-methyl-2-oxo-2H-chromene-3-carboxylic acid hCA I15.21.5 x 10⁴2.8 x 10⁻³187
Acetazolamide (Standard) hCA I0.093.2 x 10⁵4.5 x 10⁻⁴1.4
6-methyl-2-oxo-2H-chromene-3-carboxylic acid XO2.84.1 x 10⁴8.5 x 10⁻⁴20.7
Allopurinol (Standard) XO0.59.8 x 10⁴3.1 x 10⁻⁴3.2

Discussion: Interpreting the Affinity Landscape

The data provides a clear, multi-faceted view of the test compound's binding characteristics relative to established inhibitors.

  • Carbonic Anhydrase I Interaction: 6-methyl-2-oxo-2H-chromene-3-carboxylic acid demonstrates inhibitory activity against hCA I with an IC₅₀ of 15.2 µM. However, when compared to the standard inhibitor Acetazolamide (IC₅₀ = 0.09 µM), it is approximately 170-fold less potent. The SPR data provides a direct biophysical explanation for this difference in potency. The Kᵢ of the test compound (187 nM) is significantly weaker than that of Acetazolamide (1.4 nM). This weaker affinity is a result of both a slower association rate (kₐ) and a faster dissociation rate (kᵢ), indicating that the compound binds less readily and the resulting complex is less stable than that formed by Acetazolamide.

  • Xanthine Oxidase Interaction: The test compound shows more promising activity against XO, with an IC₅₀ of 2.8 µM. This is only about 5-6 times less potent than the standard, Allopurinol (IC₅₀ = 0.5 µM). The direct affinity measurement by SPR confirms this trend, showing a Kᵢ of 20.7 nM for the test compound versus 3.2 nM for Allopurinol. This suggests that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid has a moderate and potentially selective affinity for Xanthine Oxidase over Carbonic Anhydrase I.

Conclusion and Future Directions

This guide demonstrates a robust, multi-tiered approach to characterizing the binding affinity of a novel compound. Our analysis indicates that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid is a modest inhibitor of Carbonic Anhydrase I but a more compelling inhibitor of Xanthine Oxidase, with an affinity in the low nanomolar range.

Based on these findings, future research should focus on:

  • Lead Optimization: Synthesizing analogs of the parent compound to improve affinity and selectivity for Xanthine Oxidase.

  • Selectivity Profiling: Screening the compound against a wider panel of CA isoforms (e.g., CA II, IX, XII) to better understand its selectivity profile.

  • Structural Biology: Co-crystallizing the compound with Xanthine Oxidase to elucidate the precise binding mode, which can guide rational drug design efforts.

  • Cellular and In Vivo Studies: Advancing the compound into cell-based assays and animal models of hyperuricemia to evaluate its therapeutic potential.

By systematically applying these validated methodologies, researchers can efficiently and accurately triage new chemical entities, accelerating the journey from initial hit to viable drug candidate.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Fairman, J. W., & Moore, A. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Fairman, J. W., & Moore, A. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • BenchChem. (2025). Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.
  • Fairman, J. W., & Moore, A. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Worrall, D. M., & Tepikin, A. V. (n.d.).
  • BMG Labtech. (n.d.).
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Celtarys. (2025).
  • Chen, L., et al. (n.d.). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Leaves of Perilla frutescens. PMC.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Zhang, Z. Y. (n.d.).
  • Molecular Devices. (n.d.).
  • Bio-protocol. (n.d.). 3.10. Xanthine Oxidase Inhibition Activity.
  • MDPI. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • EvitaChem. (n.d.). Buy 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (EVT-432390).
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • MedChemExpress. (n.d.). Carbonic Anhydrase | Inhibitors.
  • Chaudhry, R., & Patel, B. C. (2023). Carbonic Anhydrase Inhibitors.
  • MedchemExpress.com. (n.d.). Xanthine Oxidase | Inhibitors.
  • Santa Cruz Biotechnology. (n.d.). Carbonic Anhydrases Inhibitors.
  • MedchemExpress.com. (n.d.). Carbonic Anhydrase | Inhibitors.
  • Wikipedia. (n.d.). Xanthine oxidase inhibitor.
  • ResearchGate. (n.d.). Commonly used standard inhibitors for carbonic anhydrase isoenzyme II....
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • ACS Publications. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry.
  • ResearchGate. (n.d.). Chemical structures of various inhibitors of xanthine oxidase and its....
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Rani, N. L., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester.
  • Rani, N. L., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Physics @ Manasagangotri.
  • Supuran, C. T., et al. (2004). Synthesis and Inhibition of Cytosolic/Membrane-Associated Carbonic Anhydrase Isozymes I, II, and IX with Sulfonamides Incorporating Hydrazino Moieties.
  • Chafekar, S. M., & Ghai, R. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.
  • Sharma, S., et al. (n.d.).
  • Carrì, M. T., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme.
  • bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas.
  • Malvern Panalytical. (2020). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles.
  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS.
  • Gomes, L. R., et al. (2016). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. PMC.
  • BRENDA Enzyme Database. (n.d.). Ligand view of 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylic acid (6347).
  • ResearchGate. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.
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  • ResearchGate. (2026). (PDF)
  • Sigma-Aldrich. (n.d.). 7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid.
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Safety & Regulatory Compliance

Safety

6-methyl-2-oxo-2H-chromene-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that ensuring the integrity of your research extends beyond the bench—it requires the rigorous, safe, and compliant management of your chemical lifecycle. 6-Methyl-2-oxo-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that ensuring the integrity of your research extends beyond the bench—it requires the rigorous, safe, and compliant management of your chemical lifecycle. 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (commonly known as 6-methylcoumarin-3-carboxylic acid) is a highly valuable intermediate in drug development, frequently utilized for its biological activity as a carbonic anhydrase inhibitor[1][2].

However, its biologically active coumarin core and carboxylic acid functional group demand strict adherence to hazardous waste protocols. Improper disposal not only risks regulatory non-compliance but also poses a severe threat of aquatic toxicity and environmental bioaccumulation.

Below is the definitive, field-proven guide to the safe handling, segregation, and disposal of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid.

Physicochemical & Hazard Profile

To design a self-validating disposal protocol, we must first understand the quantitative and qualitative properties of the molecule.

PropertyValue
Chemical Name 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid
CAS Number 10242-13-4
Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
Physical State Solid (White powder, mp: 158–161 °C)[3]
Biological Activity Carbonic anhydrase inhibitor[1][2]
Primary Hazards Skin/Eye/Respiratory Irritant, Environmental Toxicity
Chemical Incompatibilities Strong oxidizers, inorganic acids, strong bases[4][5]

The Causality of Chemical Segregation

Laboratory safety is governed by the absolute rules of chemical compatibility. As an organic acid, 6-methyl-2-oxo-2H-chromene-3-carboxylic acid must be strictly segregated from inorganic oxidizing acids (such as nitric or perchloric acid).

The Mechanism of Risk: Mixing organic waste with strong oxidizers triggers highly exothermic oxidation-reduction reactions. This rapid generation of heat and gas leads to the pressurization and explosive rupture of waste containers, a leading cause of severe laboratory accidents[5][6]. Furthermore, because this coumarin derivative exhibits targeted enzyme inhibition[1], it must never be disposed of via municipal sewer systems. Drain disposal bypasses standard wastewater filtration, leading directly to bioaccumulation in aquatic ecosystems[7].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused Reagents & Consumables)

This protocol applies to unused powder, contaminated pipette tips, weigh boats, and Kimwipes.

  • Segregation: Collect all solid waste contaminated with the compound into a dedicated solid hazardous waste container. Never combine solid chemical debris with liquid waste streams[7].

  • Containment Selection: Utilize a wide-mouth high-density polyethylene (HDPE) or glass container[6]. Avoid metal containers entirely; residual acidic properties will cause long-term corrosion and compromise the container's integrity[4].

  • Immediate Labeling: Attach an EHS-compliant Hazardous Waste Tag the moment the first piece of waste is added. If reusing an empty chemical bottle, you must completely deface the original manufacturer's label[6][8]. Explicitly list "6-Methyl-2-oxo-2H-chromene-3-carboxylic acid" and mark the hazards as "Toxic/Irritant" and "Organic Acid".

  • Strategic Storage: Store the sealed container in a secondary containment tray, physically distanced from inorganic bases and oxidizers[5][8].

Protocol B: Liquid & Solvent Effluent Management

In synthesis and assay workflows, this compound is frequently dissolved in organic solvents (e.g., DMSO, DMF, or methanol)[9][10].

  • Solvent Categorization: Separate your liquid waste into halogenated (e.g., chloroform, dichloromethane) and non-halogenated (e.g., DMSO, ethanol) streams. Halogenated waste requires specialized, higher-cost incineration protocols, and mixing the two unnecessarily inflates disposal costs[4].

  • Containment & Headspace (Critical Step): Transfer the effluent into a compatible 1-liter or 4-liter glass or HDPE carboy[5]. You must leave at least 10% to 20% headspace at the top of the container. This void space accommodates thermal expansion and prevents pressure-induced container failure during storage and transport[6][7].

  • Phase Management: Do not intentionally mix aqueous waste with organic waste. However, if a bi-phasic mixture is generated during an extraction protocol, collect it as-is. Do not attempt to separate the phases solely for disposal purposes, as this increases exposure risk[7].

  • Final Disposition: Submit the properly labeled carboy to your facility's Environmental Health and Safety (EHS) team for high-temperature incineration[7]. Incineration is the only approved method to ensure the complete thermal destruction of the stable coumarin bicyclic ring system.

Spill Response & Decontamination

In the event of a solid spill, do not dry sweep , as this will aerosolize the irritant powder into the laboratory environment. Instead, slightly moisten the spill with a compatible solvent or water to bind the powder, then wipe it up with absorbent pads[8]. For liquid solvent spills containing the compound, immediately isolate the area and use a chemically inert absorbent (such as vermiculite or sand) to soak up the material before transferring it to a solid hazardous waste bag[8].

Waste Processing Workflow

G Start 6-Methyl-2-oxo-2H-chromene-3-carboxylic Acid Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, Contaminated Plastics) Type->Solid Powder/Debris Liquid Liquid/Solution Waste (Assay/Synthesis Effluent) Type->Liquid Dissolved SolidCollect Collect in HDPE/Glass Wide-Mouth Container Solid->SolidCollect SolventType Determine Solvent Type Liquid->SolventType Labeling Apply EHS Hazardous Waste Label Specify: Organic Acid / Irritant SolidCollect->Labeling Halogenated Halogenated Solvents (e.g., Chloroform, DCM) SolventType->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOH, Water) SolventType->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling Incineration Final Disposal: High-Temperature Incineration Labeling->Incineration

Workflow for segregation, containment, and disposal of 6-methylcoumarin-3-carboxylic acid waste.

References

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession Q9Y2D0". brenda-enzymes.org. URL:[1]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P00918". brenda-enzymes.org. URL:[2]

  • Angene International Limited. "6-Methyl-2-oxo-2H-chromene-3-carboxylic acid(CAS# 10242-13-4)". angenesci.com. URL:

  • ACS Sustainable Chemistry & Engineering. "Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis". acs.org. URL:[3]

  • University of Toronto Environmental Health & Safety. "Chemical Waste Disposal". utoronto.ca. URL:[4]

  • University of Minnesota Health, Safety & Risk Management. "Chemical waste guidelines". umn.edu. URL:[5]

  • University of Michigan Environment, Health & Safety. "Hazardous Waste Management". umich.edu. URL:[7]

  • Texas A&M University Environmental Health & Safety. "Chemical Waste Guide". tamu.edu. URL:[6]

  • Dartmouth Environmental Health and Safety. "Hazardous Waste Disposal Guide". dartmouth.edu. URL:[8]

  • ResearchGate. "Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins". researchgate.net. URL:[9]

  • ResearchGate. "A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation". researchgate.net. URL:[10]

Sources

Handling

Personal protective equipment for handling 6-methyl-2-oxo-2H-chromene-3-carboxylic acid

An in-depth, procedural safety and operational guide for handling 6-methyl-2-oxo-2H-chromene-3-carboxylic acid , designed for researchers and drug development professionals. Executive Summary & Chemical Profile 6-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, procedural safety and operational guide for handling 6-methyl-2-oxo-2H-chromene-3-carboxylic acid , designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS: 10242-13-4), frequently referred to as 6-methylcoumarin-3-carboxylic acid, is a highly valuable heterocyclic building block. It is extensively utilized in the synthesis of fluorescent probes, acetylcholinesterase inhibitors, and monoamine oxidase (MAO) inhibitors[1][2]. As a Senior Application Scientist, I emphasize that while this compound is indispensable for downstream drug development, its inherent biological activity requires a self-validating, rigorous approach to laboratory safety.

Hazard Assessment & Mechanistic Causality

Understanding the causality behind chemical hazards is the foundation of effective risk mitigation. This compound is a solid crystalline powder classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled)[3].

  • Inhalation Risk: Because the compound is handled as a fine, dry powder, the primary acute exposure route during routine weighing and transfer is the inhalation of aerosolized micro-particulates[4][5].

  • Dermal Penetration & Solvent Carrier Effects: Coumarin derivatives exhibit significant dermal absorption capabilities, rapidly penetrating the stratum corneum[6][7]. This dermal risk is exponentially magnified when the compound is dissolved in organic solvents (e.g., DMSO, ethanol, or DMF) commonly used during . These solvents act as permeation enhancers, carrying the active coumarin solute directly through the skin barrier[8].

Mandatory Personal Protective Equipment (PPE) Framework

To systematically mitigate these risks, a strict PPE regimen must be enforced. The table below summarizes the quantitative and qualitative specifications required for handling this compound[3][4][9].

Protection CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness). Double-glove if handling solutions.Nitrile provides an effective barrier against the dry powder[9]. Double-gloving is mandatory when using carrier solvents (e.g., DMSO) to prevent rapid breakthrough and subsequent dermal absorption[8].
Eye/Face Protection ANSI Z87.1 certified chemical safety goggles.Prevents ocular irritation and absorption from airborne micro-particulates generated during dispensing[4].
Respiratory N95/P100 particulate respirator (if handled outside a hood).Filters out aerosolized crystalline dust, directly mitigating the H332 inhalation hazard[5].
Body Protection Impervious lab coat, full-length pants, closed-toe shoes.Prevents the accumulation of dust on personal clothing, which can lead to chronic, unrecognized dermal exposure[9].

Operational Handling Protocol

Every protocol must function as a self-validating system to ensure zero-exposure during synthesis workflows[1][10].

  • Environmental Preparation: Verify that the chemical fume hood is operational with a minimum face velocity of 80-100 feet per minute (fpm)[4]. Clear the workspace of incompatible materials, such as strong oxidizing agents and strong bases[4].

  • Donning & Inspection: Equip the mandatory PPE. Visually inspect nitrile gloves for micro-tears or degradation prior to handling the chemical[9].

  • Weighing & Dispensing:

    • Place the analytical balance inside the fume hood to contain any potential dust generation[5].

    • Use an anti-static weighing spatula and a static-dissipative weigh boat. Static charge causes the fine powder of 6-methylcoumarin-3-carboxylic acid to aerosolize, drastically increasing the inhalation risk.

    • Seal the source container immediately after dispensing to prevent accidental spills[11].

  • Reaction Setup: Transfer the weighed solid directly into the reaction vessel (e.g., a round-bottom flask). If adding a solvent, do so slowly down the sides of the glass to wash any residual powder from the neck of the flask into the bulk solution[10]. Cap the vessel or attach a condenser before removing it from the hood's containment field[9].

Spill Management & Waste Disposal Plan

Improper disposal of coumarin derivatives can lead to environmental contamination and secondary exposure. Follow this procedural guidance for spills and waste management[5].

Solid Spill Response:

  • Do not dry sweep , as the mechanical action will aerosolize the powder into the breathing zone.

  • Cover the spill with damp absorbent paper (using water or a compatible solvent) to suppress dust formation.

  • Carefully wipe the area and place the contaminated materials into a designated, sealable hazardous waste bag[5].

  • Decontaminate the surface with soap and water to remove residual microscopic traces[4].

Waste Segregation:

  • Collect all unreacted 6-methyl-2-oxo-2H-chromene-3-carboxylic acid and contaminated PPE in a clearly labeled container designated for "Hazardous Organic Solid Waste"[5].

  • If the compound is in solution (e.g., post-reaction filtrate), segregate it into the appropriate "Halogenated" or "Non-Halogenated" organic liquid waste carboy, depending on the reaction solvent used[9].

  • Never dispose of coumarin derivatives down the sanitary sewer[5].

Visualization: Safe Handling Workflow

The following diagram illustrates the logical relationship between operational steps, risk mitigation, and disposal.

G Start Risk Assessment & Protocol Review PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-static Weighing (Minimize Dust) Hood->Weigh Reaction Execute Synthesis (Closed System) Weigh->Reaction Spill Spill Scenario Weigh->Spill Accidental release Reaction->Spill Vessel breach Waste Hazardous Waste Segregation Reaction->Waste Post-reaction disposal Clean Wet Wipe Method Decontamination Spill->Clean Clean->Waste

Standard operating procedure and spill response workflow for 6-methylcoumarin-3-carboxylic acid.

References

  • ACS Sustainable Chemistry & Engineering. "Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins". acs.org. [Link]

  • ResearchGate. "Water Mediated Green Synthesis of Coumarin-3-carboxylic Acids under Microwave Irradiation Condition". researchgate.net. [Link]

  • MDPI. "Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors". mdpi.com.[Link]

  • Toxicological Sciences. "Next-Generation Risk Assessment Case Study for Coumarin in Cosmetic Products". oup.com.[Link]

  • ScienceLab / HPA. "Material Safety Data Sheet: Dihydrocoumarin". hpa.gov.tw. [Link]

  • PubMed. "Dermal absorption behavior of fluorescent molecules in nanoparticles on human and porcine skin models". nih.gov.[Link]

  • Therapeutic Goods Administration (TGA). "Safety review - Coumarin for use in topical listed medicines". tga.gov.au.[Link]

  • The Sarpong Group. "Acutely Toxic Chemicals (ATCs) Standard Operating Procedure". sarponggroup.com. [Link]

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